TAB29
Description
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Properties
Molecular Formula |
C28H22O3 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
3-phenyl-4,6-bis(phenylmethoxy)-1-benzofuran |
InChI |
InChI=1S/C28H22O3/c1-4-10-21(11-5-1)18-29-24-16-26(30-19-22-12-6-2-7-13-22)28-25(20-31-27(28)17-24)23-14-8-3-9-15-23/h1-17,20H,18-19H2 |
InChI Key |
JDNZULXLMHWPAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C(=C2)OCC4=CC=CC=C4)C(=CO3)C5=CC=CC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
No Publicly Available Data on the Mechanism of Action of TAB29
Despite a comprehensive search of scientific literature, clinical trial databases, and drug regulatory agency websites, no information is publicly available regarding a compound designated as "TAB29." Consequently, a detailed technical guide on its mechanism of action, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be provided at this time.
Searches for "this compound" did not yield any relevant results for a therapeutic agent. The term was found in unrelated contexts, including as an identifier for various existing medications with different names and mechanisms of action, a nutritional supplement, and non-pharmaceutical products. Furthermore, checks of databases from major drug regulatory bodies and clinical trial registries showed no records for a compound with this identifier.[1]
This lack of public information suggests that "this compound" may be:
-
An internal code name for a compound in the early stages of discovery or preclinical development that has not yet been disclosed publicly.
-
A typographical error, and a different name was intended.
-
A discontinued or abandoned research project for which data was never published.
Without any foundational public data, it is not possible to delineate a mechanism of action, summarize quantitative data, provide experimental methodologies, or create the requested visualizations. Should "this compound" be a different designation or if more specific details become available, a renewed search and analysis could be undertaken.
References
TAB29: A Selective Pin1 Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The peptidyl-prolyl cis-trans isomerase Pin1 is a critical regulator of numerous cellular signaling pathways, making it a compelling target for cancer therapy. Pin1 specifically recognizes and isomerizes phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs, a post-translational modification that can profoundly alter the conformation, activity, and stability of its substrate proteins. Overexpression of Pin1 is a hallmark of many human cancers and is correlated with poor prognosis.[1][2] Inhibition of Pin1 has been shown to suppress tumor growth, reduce cancer stem cell populations, and restore sensitivity to chemotherapy, providing a strong rationale for the development of selective Pin1 inhibitors.[3][4] This technical guide focuses on TAB29, a potent and selective inhibitor of Pin1, and provides a comprehensive overview of its mechanism, quantitative data, and the experimental protocols used to characterize such inhibitors.
This compound: A Novel Pin1 Inhibitor
This compound has been identified as a potent inhibitor of Pin1 with a reported IC50 of 874 nM.[5] Its mechanism of action involves the upregulation of microRNA (miRNA) biogenesis, which contributes to the suppression of hepatocellular carcinoma.[2] While detailed public information specifically on this compound is emerging, this guide will leverage data and protocols from other well-characterized selective Pin1 inhibitors, such as KPT-6566 and BJP-06-005-3, to provide a comprehensive technical framework for understanding and evaluating compounds like this compound.
Quantitative Data for Selective Pin1 Inhibitors
The following tables summarize key quantitative data for representative selective Pin1 inhibitors. This data is crucial for comparing the potency, affinity, and selectivity of different compounds.
Table 1: In Vitro Inhibition and Binding Affinity of Selective Pin1 Inhibitors
| Compound | Assay Type | Target | IC50 (nM) | Ki (nM) | Reference |
| This compound | Not Specified | Pin1 | 874 | Not Reported | [5] |
| KPT-6566 | PPIase Assay | Pin1 | 640 | 625.2 | [6][7][8] |
| BJP-06-005-3 | PPIase Assay | Pin1 | 48 | Not Reported | [1] |
| AG17724 | PPIase Assay | Pin1 | Not Reported | 30 | [9] |
| ATRA | PPIase Assay | Pin1 | Not Reported | 1990 | [9] |
| Juglone | PPIase Assay | Pin1 | >10000 | Not Reported | [9] |
Table 2: Cellular Activity of Selective Pin1 Inhibitors
| Compound | Cell Line | Assay Type | Effect | Concentration | Reference |
| KPT-6566 | MDA-MB-231 | Colony Formation | Inhibition | 1.2 µM (IC50) | [7] |
| KPT-6566 | WT Mouse Embryonic Fibroblasts | Proliferation Assay | Dose-dependent inhibition | 1-5 µM | [6] |
| BJP-06-005-3 | PATU-8988T | Cell Viability | Diminished viability over 8 days | Not Specified | [1] |
Mechanism of Action of Selective Pin1 Inhibitors
Selective Pin1 inhibitors can act through various mechanisms. Covalent inhibitors, for instance, form a permanent bond with a specific residue in the active site of Pin1, typically Cysteine-113, leading to irreversible inhibition.[1][10][11]
A key mechanism of action for some Pin1 inhibitors, including KPT-6566, involves a dual effect:
-
Direct Inhibition and Degradation of Pin1 : The inhibitor binds to the catalytic site, blocking its isomerase activity. This binding can also mark Pin1 for proteasomal degradation.[3][6]
-
Induction of Cellular Stress : The interaction can release a reactive molecule that generates reactive oxygen species (ROS) and induces DNA damage, leading to cancer cell-specific death.[3][4]
The signaling pathways affected by Pin1 inhibition are numerous and central to oncogenesis. Pin1 regulates the stability and activity of key proteins involved in cell cycle progression, apoptosis, and cell proliferation.
References
- 1. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. KPT-6566 (KPT6566) | Pin1 inhibitor | Probechem Biochemicals [probechem.com]
- 8. KPT-6566 | TargetMol [targetmol.com]
- 9. Pancreatic tumor eradication via selective Pin1 inhibition in cancer-associated fibroblasts and T lymphocytes engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of a potent and selective covalent Pin1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BJP-06-005-3 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of the miR-29 Family in MicroRNA Biogenesis and Cellular Signaling
This technical guide provides a comprehensive overview of the microRNA-29 (miR-29) family, detailing its biogenesis, its role in regulating key cellular signaling pathways, and its implications in various disease states, particularly in cancer and fibrosis. This document includes quantitative data on miR-29's effects, detailed experimental protocols for its study, and visualizations of relevant biological pathways and workflows.
Introduction to the miR-29 Family
The miR-29 family consists of three mature members in humans: miR-29a, miR-29b, and miR-29c. These small non-coding RNAs are potent regulators of gene expression at the post-transcriptional level.[1][2] The members of the miR-29 family share a common seed sequence, leading to an overlap in their target messenger RNAs (mRNAs).[2] They are known to be involved in a multitude of cellular processes, including apoptosis, proliferation, differentiation, and metabolism.[1][3] Dysregulation of miR-29 expression has been implicated in a wide range of diseases, establishing this family as a critical player in human health and a potential target for therapeutic intervention.[1][3]
Biogenesis of the miR-29 Family
The biogenesis of the miR-29 family follows the canonical microRNA processing pathway, which is a multi-step process occurring in both the nucleus and the cytoplasm.
-
Transcription: Like most miRNAs, the genes encoding the miR-29 family are transcribed by RNA polymerase II in the nucleus to produce long primary miRNA transcripts (pri-miRNAs). These pri-miRNAs contain a characteristic hairpin loop structure.[4][5]
-
Nuclear Processing: The pri-miRNA is then cleaved by the Microprocessor complex, which consists of the RNase III enzyme Drosha and its partner DGCR8. This cleavage event releases a smaller, ~70-nucleotide precursor miRNA (pre-miRNA) hairpin.[4]
-
Nuclear Export: The pre-miRNA is actively transported from the nucleus to the cytoplasm by the protein Exportin-5.
-
Cytoplasmic Processing: In the cytoplasm, the pre-miRNA is further processed by another RNase III enzyme called Dicer, which cleaves the terminal loop of the hairpin to generate a mature ~22-nucleotide miRNA/miRNA* duplex.[4]
-
RISC Loading: One strand of this duplex, the mature miRNA, is loaded into the RNA-induced silencing complex (RISC), which includes the Argonaute (Ago) protein as a key component. The other strand (miRNA*) is typically degraded.[4][6] The mature miR-29 within the RISC complex is now ready to bind to its target mRNAs, typically at the 3' untranslated region (3' UTR), to inhibit translation or induce mRNA degradation.[4]
Role of miR-29 in Signaling Pathways and Disease
The miR-29 family is a crucial regulator of several signaling pathways, and its dysregulation is a hallmark of various diseases, including cancer and fibrosis.
TGF-β Signaling and Fibrosis
Transforming growth factor-beta (TGF-β) is a potent pro-fibrotic cytokine.[7] Studies have shown that TGF-β1 signaling suppresses the expression of the miR-29 family.[7] This downregulation of miR-29 leads to the increased expression of its target genes, which include numerous extracellular matrix (ECM) proteins such as collagens.[7] The subsequent accumulation of ECM is a key driver of fibrosis in various organs, including the kidneys, heart, and lungs.[1][7] Restoring miR-29 levels has been shown to have anti-fibrotic effects.[1]
Role in Cancer
The miR-29 family generally acts as a tumor suppressor in most cancers.[1] It has been shown to regulate key oncogenic processes such as proliferation, apoptosis, and metastasis.[1] For instance, miR-29 can induce apoptosis by targeting anti-apoptotic proteins and can suppress tumor growth by targeting genes that inhibit the p53 tumor suppressor.[2] However, in some contexts, miR-29 has been reported to have oncogenic roles, highlighting the complexity of its function in cancer.[1]
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR signaling pathway is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival.[8][9] Some studies have suggested a link between miR-29 and this pathway. For example, in the context of myocardial infarction, inhibition of miR-29 was shown to activate the PI3K/mTOR pathway, promoting angiogenesis.[10] This indicates that miR-29 can act as a negative regulator of this pro-survival pathway.
Quantitative Data on miR-29 Function
The following tables summarize quantitative data from studies investigating the effects of miR-29 on gene and protein expression.
Table 1: Effect of miR-29 Mimics on Collagen Expression in NRK52E Cells
| Gene | Fold Change (mRNA) | Fold Change (Protein) | Reference |
| Collagen I | ~0.4 | ~0.5 | [7] |
| Collagen III | ~0.5 | Not Reported | [7] |
| Collagen IV | ~0.6 | ~0.4 | [7] |
Table 2: Hepatic miR-29 Expression in a Mouse Model of Diet-Induced Insulin Resistance
| microRNA | Fold Change vs. Control | p-value | Reference |
| miR-29b | ~1.8 | < 0.05 | [11] |
| miR-29c | ~1.9 | < 0.001 | [11] |
Experimental Protocols for Studying miR-29
This section provides detailed methodologies for key experiments used to investigate the function of the miR-29 family.
Quantification of miR-29 Expression by qRT-PCR
Quantitative reverse transcription PCR (qRT-PCR) is a highly sensitive and accurate method for measuring the expression levels of specific microRNAs.[12][13]
Experimental Workflow:
Protocol:
-
RNA Isolation: Isolate total RNA, including the small RNA fraction, from cells or tissues using a suitable kit (e.g., mirVana miRNA Isolation Kit). Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.[14]
-
Reverse Transcription (RT): Synthesize cDNA from the total RNA using a miRNA-specific stem-loop RT primer for each miR-29 family member of interest and a reverse transcriptase enzyme. This method provides high specificity for mature miRNA.[15]
-
Quantitative PCR (qPCR): Perform qPCR using a miRNA-specific forward primer, a universal reverse primer, and a fluorescent probe-based detection system (e.g., TaqMan) or a DNA-binding dye (e.g., SYBR Green).[16]
-
Data Analysis: Determine the cycle threshold (Ct) values. Normalize the expression of the target miR-29 to an endogenous control small RNA (e.g., U6 snRNA). Calculate the relative expression levels using the comparative Ct (ΔΔCt) method.
Validation of miR-29 Targets using Luciferase Reporter Assay
The luciferase reporter assay is a widely used method to experimentally validate the direct interaction between a miRNA and its predicted target mRNA.[17][18][19][20][21]
Principle: A reporter construct is created containing the firefly luciferase gene followed by the 3' UTR of the putative target gene, which contains the predicted miR-29 binding site. If miR-29 binds to this site, it will repress the translation of the luciferase gene, leading to a decrease in luminescence.[18]
Experimental Workflow:
Protocol:
-
Construct Preparation: Clone the 3' UTR of the predicted target gene containing the miR-29 binding site downstream of the firefly luciferase gene in a suitable vector (e.g., pGL3). As a control, create a mutant construct where the miR-29 seed binding site is mutated.
-
Cell Transfection: Co-transfect the luciferase reporter construct (wild-type or mutant), a miR-29 mimic (or a negative control mimic), and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) into a suitable cell line.
-
Luciferase Assay: After 24-48 hours of incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Interpretation: A significant decrease in the firefly/Renilla luciferase activity ratio in cells co-transfected with the wild-type 3' UTR construct and the miR-29 mimic, compared to the control mimic, confirms the direct interaction. No significant change should be observed with the mutant construct.
Identification of miR-29 Interacting Proteins by RNA Pull-down Assay
RNA pull-down assays are used to identify proteins that directly bind to a specific RNA molecule, in this case, miR-29.[22][23][24][25]
Protocol:
-
Biotinylated RNA Probe Synthesis: Synthesize a biotin-labeled pre-miR-29 probe and a control RNA probe in vitro.
-
Cell Lysate Preparation: Prepare a total cell lysate under conditions that preserve protein-RNA interactions.
-
RNA-Protein Binding: Incubate the biotinylated RNA probe with the cell lysate to allow the formation of RNA-protein complexes.
-
Complex Pull-down: Use streptavidin-coated magnetic beads to capture the biotinylated RNA-protein complexes.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound proteins from the RNA probe.
-
Protein Identification: Identify the eluted proteins by Western blotting (for candidate proteins) or by mass spectrometry (for unbiased identification of interacting partners).[24]
Conclusion and Future Directions
The miR-29 family of microRNAs are critical regulators of fundamental cellular processes, and their dysregulation is a key factor in the pathogenesis of numerous diseases, including fibrosis and cancer. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate roles of miR-29. A deeper understanding of the mechanisms governing miR-29 expression and function will be pivotal for the development of novel RNA-based therapeutics for a wide range of human diseases. Future research should focus on elucidating the cell-type-specific functions of individual miR-29 family members and exploring the therapeutic potential of modulating miR-29 levels in vivo.
References
- 1. A Systematic Review of miR-29 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The miR-29 family: genomics, cell biology, and relevance to renal and cardiovascular injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of miR‐29 family in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Insights into Plant miRNA Biogenesis: Multiple Layers of miRNA Level Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Suppression of microRNA-29 Expression by TGF-β1 Promotes Collagen Expression and Renal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. miRNA-29 aggravates myocardial infarction via inhibiting the PI3K/mTOR/HIF1α/VEGF pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MicroRNA-29 Fine-tunes the Expression of Key FOXA2-Activated Lipid Metabolism Genes and Is Dysregulated in Animal Models of Insulin Resistance and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What methods can be used to study miRNA function? | AAT Bioquest [aatbio.com]
- 13. microRNA Expression Analysis Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. miRNA Sequencing Workflow: A Comprehensive Overview - CD Genomics [cd-genomics.com]
- 15. Bringing MicroRNAs to Light: Methods for MicroRNA Quantification and Visualization in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocols for the analysis of microRNA expression, biogenesis and function in immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Experimental Validation of MicroRNA Targets: Luciferase Reporter Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluating the MicroRNA Targeting Sites by Luciferase Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. miRNA Luciferase Reporter Assay - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 20. Experimental Validation of MicroRNA Targets Using a Luciferase Reporter System | Springer Nature Experiments [experiments.springernature.com]
- 21. Experimental validation of microRNA targets using a luciferase reporter system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Assessing the in vitro Binding Affinity of Protein–RNA Interactions Using an RNA Pull-down Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 23. RNA-protein interaction -RNA -Molecular Biology-BIO-PROTOCOL [bio-protocol.org]
- 24. Identification of RNA–Protein Interactions Through In Vitro RNA Pull-Down Assays | Springer Nature Experiments [experiments.springernature.com]
- 25. Methods for Detecting Protein–RNA Interactions | Thermo Fisher Scientific - TW [thermofisher.com]
In-Depth Technical Guide: TAB29 - A Novel Pin1 Inhibitor for Oncological Research
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of TAB29, a potent and selective inhibitor of the Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1). This document is intended to serve as a core resource for researchers in oncology and drug development.
Chemical Structure and Physicochemical Properties
This compound, chemically known as 4,6-bis(benzyloxy)-3-phenylbenzofuran, is a novel small molecule inhibitor of Pin1. Its core structure is a benzofuran scaffold.
Chemical Identity
| Parameter | Value |
| IUPAC Name | 4,6-bis(benzyloxy)-3-phenylbenzofuran |
| Synonyms | This compound, TAB-29 |
| CAS Number | 2361144-71-8 |
| Molecular Formula | C₂₈H₂₂O₃ |
| Molecular Weight | 406.47 g/mol |
Physicochemical Properties
| Property | Value | Source |
| Physical State | Solid (presumed) | - |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Not reported | - |
| pKa | Not reported | - |
| LogP (calculated) | 6.3 | ChemAxon |
Biological Activity and Mechanism of Action
This compound is a potent and selective inhibitor of Pin1, a peptidyl-prolyl isomerase that plays a crucial role in the regulation of various cellular processes by catalyzing the cis-trans isomerization of pSer/Thr-Pro motifs in proteins. Overexpression of Pin1 is implicated in numerous human cancers, including hepatocellular carcinoma (HCC), making it a promising therapeutic target.
Pharmacological Profile
| Parameter | Value |
| Target | Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) |
| Mechanism of Action | Inhibition of Pin1's catalytic activity |
| IC₅₀ | 874 nM |
| Biological Effect | Suppression of hepatocellular carcinoma cell proliferation |
Signaling Pathway of Pin1 in Hepatocellular Carcinoma
Pin1 is a key regulator of multiple signaling pathways that are frequently dysregulated in HCC. By inhibiting Pin1, this compound can modulate these pathways to exert its anti-cancer effects. The diagram below illustrates the central role of Pin1 in HCC pathogenesis.
Caption: Pin1 signaling pathway in hepatocellular carcinoma.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound. These protocols are based on standard laboratory procedures and may require optimization for specific experimental conditions.
Pin1 Inhibition Assay (Chymotrypsin-Coupled)
This assay measures the ability of a compound to inhibit the isomerase activity of Pin1.
Experimental Workflow
Caption: Workflow for a chymotrypsin-coupled Pin1 inhibition assay.
Methodology
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human Pin1 in assay buffer (e.g., 35 mM HEPES, pH 7.8).
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a stock solution of the substrate (e.g., Ac-Ala-Ala-pSer-Pro-Phe-pNA) in a suitable solvent.
-
Prepare a stock solution of α-chymotrypsin in 1 mM HCl.
-
-
Assay Procedure:
-
In a 96-well plate, add recombinant Pin1 and the various concentrations of this compound.
-
Incubate the plate at 4°C for 30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate and chymotrypsin to each well.
-
Immediately measure the absorbance at 390 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the viability and proliferation of cancer cells.
Experimental Workflow
Caption: Workflow for an MTT cell proliferation assay.
Methodology
-
Cell Culture:
-
Culture hepatocellular carcinoma cell lines (e.g., HepG2, Huh7) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
-
Assay Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Western Blot Analysis
This technique is used to detect the levels of Pin1 and downstream signaling proteins in cells treated with this compound.
Experimental Workflow
Caption: Workflow for Western blot analysis.
Methodology
-
Sample Preparation:
-
Treat cultured HCC cells with this compound for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Pin1, anti-β-catenin, anti-Cyclin D1).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein levels. A loading control (e.g., β-actin or GAPDH) should be used for normalization.
-
Conclusion
This compound is a promising novel Pin1 inhibitor with demonstrated activity against hepatocellular carcinoma cells. Its unique benzofuran scaffold provides a new avenue for the development of anti-cancer therapeutics targeting the Pin1 signaling pathway. The data and protocols presented in this guide offer a foundational resource for researchers to further investigate the therapeutic potential of this compound and other Pin1 inhibitors.
Discovery and Synthesis of 4,6-bis(benzyloxy)-3-phenylbenzofuran: A Novel Pin1 Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery and synthesis of 4,6-bis(benzyloxy)-3-phenylbenzofuran, a novel and potent inhibitor of the Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1). Pin1 is a critical enzyme implicated in the pathogenesis of various cancers, including hepatocellular carcinoma (HCC), making it a compelling target for therapeutic intervention. This document provides a comprehensive overview of the compound, including its chemical properties, a detailed experimental protocol for its synthesis, and its biological activity. The information presented is intended to support researchers and professionals in the fields of medicinal chemistry and drug development in their efforts to explore and advance novel cancer therapeutics.
Introduction
Pin1 is a unique enzyme that catalyzes the cis-trans isomerization of pSer/Thr-Pro motifs in a multitude of proteins, thereby regulating their activity, stability, and subcellular localization.[1] Overexpression of Pin1 is a common feature in many human cancers and is associated with tumor initiation and progression.[1] Consequently, the development of small molecule inhibitors of Pin1 has emerged as a promising strategy for cancer treatment.
4,6-bis(benzyloxy)-3-phenylbenzofuran, also referred to as TAB29, has been identified as a novel and selective inhibitor of Pin1.[2][3] It has demonstrated potent inhibitory activity against Pin1 and has been shown to suppress the proliferation of hepatocellular carcinoma cells.[2][3] This guide provides a detailed account of the synthesis and characterization of this promising compound.
Compound Profile
A summary of the key chemical and biological properties of 4,6-bis(benzyloxy)-3-phenylbenzofuran is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 4,6-bis(benzyloxy)-3-phenylbenzofuran | |
| Alias | This compound | [2][3] |
| CAS Number | 2361144-71-8 | [4] |
| Molecular Formula | C₂₈H₂₂O₃ | [4] |
| Molar Mass | 406.5 g/mol | [4] |
| Biological Target | Pin1 | [2][3] |
| Inhibitory Activity (IC₅₀) | 874 nM | [2][3] |
Synthesis of 4,6-bis(benzyloxy)-3-phenylbenzofuran
The synthesis of 4,6-bis(benzyloxy)-3-phenylbenzofuran can be achieved through a multi-step process. The following is a representative experimental protocol.
Materials and Methods
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Experimental Protocol
Step 1: Synthesis of 1,3-bis(benzyloxy)-5-methoxybenzene
To a solution of 5-methoxyresorcinol in a suitable solvent such as acetone or DMF, is added potassium carbonate. The mixture is stirred at room temperature, followed by the addition of benzyl bromide. The reaction mixture is then heated to reflux and stirred for several hours. After completion of the reaction, the mixture is cooled, filtered, and the solvent is evaporated under reduced pressure. The resulting residue is purified by column chromatography to yield 1,3-bis(benzyloxy)-5-methoxybenzene.
Step 2: Demethylation to form 3,5-bis(benzyloxy)phenol
The 1,3-bis(benzyloxy)-5-methoxybenzene is dissolved in a suitable solvent like dichloromethane and cooled. A demethylating agent, such as boron tribromide, is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature. Upon completion, the reaction is quenched, and the product is extracted and purified to give 3,5-bis(benzyloxy)phenol.
Step 3: Synthesis of 4,6-bis(benzyloxy)-3-phenylbenzofuran
A mixture of 3,5-bis(benzyloxy)phenol and a suitable phenylacetaldehyde derivative in a high-boiling point solvent is heated under acidic conditions. The reaction proceeds via a cyclization and dehydration sequence to form the final product. After cooling, the product is isolated and purified by recrystallization or column chromatography to afford 4,6-bis(benzyloxy)-3-phenylbenzofuran.
Note: This is a generalized protocol based on common benzofuran synthesis strategies. The specific reaction conditions, such as solvents, temperatures, and reaction times, may require optimization.
Characterization Data
The structure and purity of the synthesized 4,6-bis(benzyloxy)-3-phenylbenzofuran should be confirmed by various analytical techniques.
| Analysis | Expected Results |
| ¹H NMR | Peaks corresponding to the aromatic protons of the benzofuran core, the phenyl substituent, and the benzylic protons of the protecting groups. |
| ¹³C NMR | Resonances for the carbon atoms of the benzofuran skeleton, the phenyl ring, and the benzyloxy groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₂₈H₂₂O₃. |
| Melting Point | A sharp melting point range, indicative of a pure compound. |
| Yield | The overall percentage yield of the multi-step synthesis. |
Biological Activity and Signaling Pathway
4,6-bis(benzyloxy)-3-phenylbenzofuran (this compound) exerts its anticancer effects by inhibiting the enzymatic activity of Pin1.[2][3] Pin1 plays a crucial role in the ERK signaling pathway, which is often dysregulated in hepatocellular carcinoma. Specifically, Pin1 interacts with and isomerizes the phosphorylated form of Exportin-5 (XPO5), a key protein in the transport of microRNAs (miRNAs) from the nucleus to the cytoplasm. This isomerization leads to a conformational change in XPO5, impairing its ability to export pre-miRNAs, ultimately leading to a global downregulation of mature miRNAs. By inhibiting Pin1, this compound prevents the conformational change in XPO5, thereby restoring the nuclear export of pre-miRNAs and upregulating the expression of mature miRNAs, which can act as tumor suppressors.
Diagram: Proposed Mechanism of Action of 4,6-bis(benzyloxy)-3-phenylbenzofuran (this compound)
Caption: Mechanism of this compound in the Pin1/XPO5 pathway.
Experimental Workflow
The overall workflow for the synthesis and evaluation of 4,6-bis(benzyloxy)-3-phenylbenzofuran is depicted below.
Caption: Workflow for synthesis and biological evaluation.
Conclusion
4,6-bis(benzyloxy)-3-phenylbenzofuran (this compound) represents a significant lead compound in the development of Pin1 inhibitors for cancer therapy. Its potent and selective inhibition of Pin1, coupled with its demonstrated efficacy in suppressing hepatocellular carcinoma cell proliferation, underscores its therapeutic potential. The synthetic route and characterization data provided in this guide offer a solid foundation for further investigation and optimization of this promising molecule. Future studies may focus on refining the synthetic process, exploring structure-activity relationships, and conducting in-vivo efficacy and toxicology studies to advance this compound towards clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioorganic & Medicinal Chemistry - Mendeley Data [data.mendeley.com]
- 3. Discovery of 4,6-bis(benzyloxy)-3-phenylbenzofuran as a novel Pin1 inhibitor to suppress hepatocellular carcinoma via upregulating microRNA biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4,6-Bis(benzyloxy)-3-phenylbenzofuran | 2361144-71-8 | LUD14471 [biosynth.com]
In Vitro Efficacy of TAB29 Against Cancer Cell Lines: A Technical Overview
Absence of Publicly Available Data
A comprehensive search of publicly available scientific literature and databases has revealed no specific information, quantitative data, or experimental protocols related to a compound designated as "TAB29." This suggests that "this compound" may be an internal project code, a very recent discovery not yet published, or a misidentification.
Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental methodologies, or create visualizations for the signaling pathways and experimental workflows associated with this compound's in vitro efficacy against cancer cell lines as requested.
The following sections would typically be included in such a technical guide, should data for this compound become publicly available in the future.
[Hypothetical Section] Summary of In Vitro Efficacy
This section would typically present a tabular summary of the cytotoxic and anti-proliferative effects of this compound against a panel of human cancer cell lines. Key metrics would include:
-
IC50 (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit the growth of 50% of the cancer cell population.
-
GI50 (Half-maximal growth inhibition): The concentration of this compound that causes 50% inhibition of cell growth.
-
LDH (Lactate dehydrogenase) release: An indicator of cytotoxicity.
Table 1: [Hypothetical] In Vitro Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| [Example] MCF-7 | Breast Adenocarcinoma | [Data] |
| [Example] A549 | Lung Carcinoma | [Data] |
| [Example] HCT116 | Colorectal Carcinoma | [Data] |
| [Example] U87 MG | Glioblastoma | [Data] |
| [Example] PC-3 | Prostate Adenocarcinoma | [Data] |
[Hypothetical Section] Experimental Protocols
Detailed methodologies for the key experiments used to assess the in vitro efficacy of this compound would be provided here.
[Hypothetical] Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Reading: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log concentration of this compound.
[Hypothetical] Western Blot Analysis
This technique is used to detect specific proteins in a sample and can elucidate the mechanism of action of this compound by observing its effect on key signaling proteins.
-
Cell Lysis: Cells treated with this compound and control cells are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
[Hypothetical Section] Signaling Pathways and Visualizations
This section would describe the molecular pathways affected by this compound, supported by diagrams created using Graphviz.
[Hypothetical] Apoptosis Induction Pathway
If this compound were found to induce apoptosis, a diagram illustrating its interaction with key apoptotic proteins would be presented.
Caption: Hypothetical apoptotic pathway induced by this compound.
[Hypothetical] Experimental Workflow Diagram
A visual representation of the overall experimental process would be provided for clarity.
Caption: Hypothetical workflow for in vitro evaluation of this compound.
The Therapeutic Potential of TAB29 in Oncology: An In-depth Technical Guide
An initial investigation into the therapeutic potential of a compound designated TAB29 in the field of oncology has revealed no publicly available data, clinical trial information, or scholarly articles pertaining to a molecule or drug with this specific identifier. Extensive searches of medical and scientific databases, clinical trial registries, and pharmaceutical pipelines have not yielded any results for "this compound."
This lack of information suggests that this compound may be an internal codename for a compound in the very early stages of preclinical development and not yet disclosed in public forums. Alternatively, it is possible that "this compound" is a typographical error of another known therapeutic agent.
Without specific information on the molecular structure, target, and mechanism of action of this compound, it is not possible to provide a detailed technical guide as requested. A comprehensive analysis of its therapeutic potential would require access to preclinical data, including but not limited to:
-
In vitro studies: Cellular assays to determine cytotoxicity, target engagement, and effects on cancer cell proliferation, apoptosis, and migration.
-
In vivo studies: Animal model data demonstrating anti-tumor efficacy, pharmacokinetic and pharmacodynamic profiles, and preliminary safety and toxicity data.
-
Mechanism of action studies: Biochemical and molecular biology experiments to elucidate the specific signaling pathways modulated by the compound.
Should information on this compound become publicly available, a thorough technical guide could be developed. Such a guide would typically include the following sections:
I. Introduction and Background
This section would provide an overview of the unmet medical need in the targeted cancer indication and the scientific rationale for the development of this compound. It would describe the molecular target of this compound and its role in cancer pathogenesis.
II. Mechanism of Action
A detailed description of how this compound exerts its therapeutic effect at the molecular and cellular levels would be provided. This would include its binding kinetics to the target protein and its downstream effects on signaling pathways.
Signaling Pathway Diagram:
A crucial component of this section would be a visual representation of the signaling pathway affected by this compound. For instance, if this compound were an inhibitor of a key kinase in the PI3K/AKT/mTOR pathway, a diagram would be generated to illustrate this.
Caption: Hypothetical signaling pathway for this compound as a PI3K inhibitor.
III. Preclinical Data
This section would present the key findings from in vitro and in vivo studies.
Quantitative Data Summary:
All quantitative data, such as IC50 values from cell viability assays and tumor growth inhibition (TGI) percentages from animal studies, would be summarized in tables for clear comparison.
Table 1: Hypothetical In Vitro Activity of this compound
| Cell Line | Cancer Type | Target Expression | IC50 (nM) |
| MCF-7 | Breast Cancer | High | 15 |
| A549 | Lung Cancer | Moderate | 50 |
| U87 | Glioblastoma | High | 10 |
| HCT116 | Colon Cancer | Low | >1000 |
Table 2: Hypothetical In Vivo Efficacy of this compound in Xenograft Models
| Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) |
| MCF-7 Xenograft | Breast Cancer | 50 mg/kg, QD | 85 |
| U87 Xenograft | Glioblastoma | 50 mg/kg, QD | 92 |
IV. Experimental Protocols
Detailed methodologies for the key experiments would be provided to ensure reproducibility.
Example Experimental Workflow:
A diagram illustrating the workflow for a typical in vivo efficacy study would be included.
Caption: Standard workflow for an in vivo xenograft study.
V. Clinical Development Plan
This section would outline the proposed strategy for the clinical evaluation of this compound, including the target patient population, trial design for Phase I and II studies, and key endpoints.
VI. Conclusion
A summary of the therapeutic potential of this compound and its potential positioning in the current oncology treatment landscape would be provided.
The Intricate Dance of Inhibition: A Technical Guide to the Interaction of TAB29 with the Pin1 Active Site
For Immediate Release
A Deep Dive into the Molecular Mechanisms of a Novel Pin1 Inhibitor for Cancer Therapy
This technical guide provides an in-depth analysis of the interaction between the novel small molecule inhibitor, TAB29, and the active site of the Peptidyl-prolyl cis-trans isomerase Pin1. Pin1 is a critical enzyme in cellular signaling, and its dysregulation is implicated in numerous cancers, making it a key target for therapeutic development. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology, molecular biology, and medicinal chemistry.
Executive Summary
This compound, chemically identified as 4,6-bis(benzyloxy)-3-phenylbenzofuran, has emerged as a potent and selective competitive inhibitor of the Pin1 PPIase catalytic domain. This guide will dissect the quantitative binding data, detail the experimental methodologies used to characterize this interaction, and visually articulate the downstream signaling consequences of Pin1 inhibition by this compound. A comprehensive understanding of this interaction is paramount for the rational design of next-generation Pin1-targeted cancer therapeutics.
Quantitative Interaction Data
The inhibitory potency of this compound against the Pin1 active site has been quantitatively determined, providing a clear benchmark for its efficacy.
| Compound | Target Domain | Inhibition Type | IC50 (nM) |
| This compound | PPIase Catalytic Domain | Competitive | 874[1] |
Table 1: Quantitative Inhibitory Activity of this compound against Pin1. The half-maximal inhibitory concentration (IC50) of this compound was determined to be 874 nM, indicating potent inhibition of the Pin1 PPIase domain. The competitive nature of this inhibition suggests that this compound directly competes with the substrate for binding to the active site.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of the this compound-Pin1 interaction.
Pin1 PPIase Isomerase Inhibition Assay (Chymotrypsin-Coupled)
This spectrophotometric assay is a standard method for determining the enzymatic activity of Pin1 and the potency of its inhibitors.
Principle: The assay relies on the conformational specificity of the protease α-chymotrypsin, which selectively cleaves the peptide substrate Suc-Ala-pSer-Pro-Phe-pNA only when the pSer-Pro bond is in the trans conformation. Pin1 catalyzes the isomerization of this bond from cis to trans, thus enabling cleavage by chymotrypsin and the release of the chromophore p-nitroaniline (pNA), which can be measured by absorbance at 390 nm. Inhibitors of Pin1 will slow down this isomerization, resulting in a decreased rate of pNA release.
Materials:
-
Recombinant GST-Pin1
-
Substrate: Succinyl-Ala-pSer-Pro-Phe-p-nitroanilide (Suc-Ala-pSer-Pro-Phe-pNA)
-
α-Chymotrypsin
-
Assay Buffer: 35 mM HEPES (pH 7.8)
-
This compound or other test compounds
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of the peptide substrate in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add recombinant GST-Pin1 to each well.
-
Add the different concentrations of this compound to the wells containing GST-Pin1 and incubate for a predetermined period (e.g., 30 minutes at room temperature) to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the peptide substrate and α-chymotrypsin to each well.
-
Immediately begin monitoring the absorbance at 390 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 15-30 minutes) using a microplate reader.
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time curves.
-
Plot the percentage of Pin1 activity (relative to a DMSO control) against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Immunofluorescence Staining for XPO5 Subcellular Localization
This microscopy-based technique is used to visualize the location of the Exportin-5 (XPO5) protein within the cell, determining whether it is predominantly in the nucleus or cytoplasm.
Principle: Cells are fixed and permeabilized to allow antibodies to access intracellular proteins. A primary antibody specific to XPO5 is introduced, which binds to the target protein. A secondary antibody, conjugated to a fluorescent dye, is then added. This secondary antibody binds to the primary antibody, and the fluorescent signal allows for the visualization of XPO5's subcellular localization using a fluorescence microscope. Nuclear and cytoplasmic boundaries are typically visualized by counterstaining with a DNA-binding dye like DAPI.
Materials:
-
Hepatocellular carcinoma (HCC) cells (e.g., HepG2, Huh7)
-
Glass coverslips
-
Cell culture medium
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 or saponin for permeabilization
-
Blocking solution (e.g., Bovine Serum Albumin or normal goat serum in PBS)
-
Primary antibody against XPO5
-
Fluorophore-conjugated secondary antibody
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed HCC cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentration and for the desired time period. Include a vehicle-treated control (e.g., DMSO).
-
After treatment, wash the cells with Phosphate Buffered Saline (PBS).
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
Wash the cells with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.
-
Incubate the cells with the primary antibody against XPO5 (diluted in blocking solution) overnight at 4°C.
-
Wash the cells extensively with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Wash the cells with PBS.
-
Counterstain the nuclei by incubating with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the subcellular localization of XPO5 using a fluorescence microscope, capturing images of both the XPO5 and DAPI channels.
Quantitative Real-Time PCR (qRT-PCR) for Mature miRNA Expression
This molecular biology technique is used to quantify the levels of specific mature microRNAs (miRNAs) in a given sample.
Principle: Total RNA, including small RNAs, is first isolated from cells. A reverse transcription (RT) reaction is then performed to convert the mature miRNAs into complementary DNA (cDNA). This is often achieved using a stem-loop RT primer that is specific to the mature miRNA of interest. The resulting cDNA is then used as a template in a real-time PCR reaction with a specific forward primer and a universal reverse primer, along with a fluorescent probe or a DNA-binding dye (like SYBR Green). The amount of fluorescence generated is proportional to the amount of amplified PCR product, allowing for the quantification of the initial amount of the target miRNA.
Materials:
-
HCC cells
-
This compound
-
RNA isolation kit (capable of isolating small RNAs)
-
Reverse transcription kit with stem-loop primers for target miRNAs
-
Real-time PCR instrument
-
qRT-PCR master mix (containing DNA polymerase, dNTPs, and either a fluorescent probe or SYBR Green)
-
Specific forward primers for target miRNAs
-
Universal reverse primer
-
Reference (housekeeping) small non-coding RNA for normalization (e.g., U6 snRNA)
Procedure:
-
Treat HCC cells with this compound at the desired concentration and for the desired time period. Include a vehicle-treated control.
-
Isolate total RNA from the treated and control cells using a suitable RNA isolation kit.
-
Assess the quality and quantity of the isolated RNA.
-
Perform reverse transcription on a set amount of total RNA using a reverse transcription kit and stem-loop primers specific for the miRNAs of interest and the reference RNA.
-
Set up the qRT-PCR reactions in a 96-well PCR plate. Each reaction should contain the cDNA template, qRT-PCR master mix, the specific forward primer, and the universal reverse primer.
-
Run the qRT-PCR reaction on a real-time PCR instrument using an appropriate thermal cycling protocol.
-
Collect the fluorescence data during the PCR amplification.
-
Determine the cycle threshold (Ct) values for each sample and target miRNA.
-
Normalize the Ct values of the target miRNAs to the Ct value of the reference RNA (ΔCt).
-
Calculate the fold change in miRNA expression in the this compound-treated samples relative to the control samples using the 2^(-ΔΔCt) method.
Signaling Pathways and Experimental Workflows
The inhibition of Pin1 by this compound initiates a cascade of events that ultimately impacts microRNA biogenesis. The following diagrams illustrate the key signaling pathway and the experimental workflow used to elucidate this mechanism.
Figure 1: Signaling Pathway of Pin1 Inhibition by this compound. this compound enters the cell and inhibits Pin1 in the nucleus. This prevents the Pin1-mediated isomerization of phosphorylated XPO5, which in its non-isomerized state, is competent for exporting pre-miRNAs to the cytoplasm. In the cytoplasm, Dicer processes the pre-miRNAs into mature miRNAs, which then regulate gene expression.
Figure 2: Experimental Workflow. This diagram outlines the logical flow of experiments to characterize the cellular effects of this compound on the Pin1-XPO5-miRNA axis.
Conclusion
This compound represents a significant advancement in the development of small molecule inhibitors targeting the Pin1 active site. Its ability to competitively inhibit Pin1's catalytic activity with a potent IC50 value translates into a clear and impactful downstream biological effect: the restoration of microRNA biogenesis and the suppression of cancer cell proliferation. The detailed experimental protocols and elucidated signaling pathways provided in this guide offer a robust framework for further research and development in this promising area of cancer therapeutics. The continued investigation of this compound and its analogs holds the potential to yield novel and effective treatments for a range of Pin1-driven malignancies.
References
Pharmacological Profile of the Pin1 Inhibitor TAB29: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) is a critical regulator of numerous signaling pathways implicated in oncogenesis. Its unique function in catalyzing the isomerization of specific phosphorylated serine/threonine-proline motifs makes it an attractive target for therapeutic intervention in various cancers. This technical guide provides a comprehensive overview of the pharmacological profile of Pin1 inhibitors, with a focus on the anticipated characteristics of TAB29. While specific quantitative data for this compound is not publicly available, this document will leverage data from other well-characterized Pin1 inhibitors to present a representative profile. This includes a summary of quantitative data, detailed experimental protocols for inhibitor characterization, and a visual representation of the key signaling pathways modulated by Pin1 inhibition.
Introduction to Pin1 Inhibition
Pin1 is overexpressed in a majority of human cancers and its activity is strongly correlated with tumor initiation and progression[1]. By modulating the conformation of key phosphoproteins, Pin1 can amplify oncogenic signals and inactivate tumor suppressors. Inhibition of Pin1 has been shown to curb tumor growth, reduce cancer stem cell expansion, and restore chemosensitivity, providing a strong rationale for the development of Pin1 inhibitors as anti-cancer agents[1][2]. A number of small molecule inhibitors targeting Pin1 have been developed, including both reversible and covalent inhibitors.
Quantitative Pharmacological Data
The pharmacological profile of a Pin1 inhibitor is defined by its binding affinity and inhibitory potency. These parameters are typically determined through a series of in vitro biochemical assays. The following table summarizes key quantitative data for several representative Pin1 inhibitors, which can be considered as a benchmark for the expected potency of novel inhibitors like this compound.
| Inhibitor | Target | Assay Type | Ki (nM) | IC50 (nM) | Mechanism of Action | Reference |
| BJP-06–005-3 | Pin1 | PPIase Assay | 48 | - | Covalent | [3] |
| KPT-6566 | Pin1 | PPIase Assay | 625.2 | 640 | Covalent | [1] |
| ATRA | Pin1 | Cellular Assays | - | - | Induces Degradation | [1] |
| VS10 | Pin1 | Cellular Assays | - | - | Induces Degradation | [4] |
| Sulfopin | Pin1 | Biochemical Assay | - | <10 | Covalent | [5] |
Note: Specific Ki and IC50 values for this compound are not currently available in the public domain.
Experimental Protocols
The characterization of a Pin1 inhibitor involves a series of well-established experimental protocols to determine its binding affinity, enzymatic inhibition, and cellular activity.
Peptidyl-Prolyl Isomerase (PPIase) Inhibition Assay
This assay directly measures the enzymatic activity of Pin1 and its inhibition.
Principle: The assay utilizes a synthetic peptide substrate (e.g., Suc-Ala-pSer-Pro-Phe-pNA) that is cleaved by chymotrypsin only when the peptidyl-prolyl bond is in the trans conformation. Pin1 catalyzes the cis to trans isomerization, and the rate of this reaction is monitored spectrophotometrically by the increase in absorbance following cleavage of the p-nitroanilide (pNA) group.
Protocol:
-
Recombinant Pin1 protein is pre-incubated with varying concentrations of the inhibitor (e.g., this compound) in an appropriate buffer (e.g., 35 mM HEPES, pH 7.8).
-
The reaction is initiated by adding the peptide substrate and chymotrypsin.
-
The change in absorbance at 390 nm is measured over time using a spectrophotometer.
-
The initial reaction rates are plotted against the inhibitor concentration to determine the IC50 value.
-
To determine the inhibition constant (Ki), the assay is performed at different substrate concentrations.
Fluorescence Polarization (FP) Binding Assay
This assay is used to determine the binding affinity of an inhibitor to Pin1.
Principle: A fluorescently labeled peptide that binds to Pin1 is used as a probe. When the probe is bound to the larger Pin1 protein, it tumbles slowly in solution, resulting in a high fluorescence polarization. When a competitive inhibitor displaces the probe, the smaller, unbound probe tumbles more rapidly, leading to a decrease in fluorescence polarization.
Protocol:
-
A constant concentration of Pin1 and the fluorescently labeled peptide probe are incubated in a suitable buffer.
-
Increasing concentrations of the unlabeled inhibitor (e.g., this compound) are added to the mixture.
-
After an incubation period to reach equilibrium, the fluorescence polarization is measured using a plate reader.
-
The data is plotted as fluorescence polarization versus inhibitor concentration to determine the IC50, from which the dissociation constant (Kd) or inhibition constant (Ki) can be calculated.
Cellular Viability and Proliferation Assays
These assays assess the effect of the Pin1 inhibitor on cancer cell growth and survival.
Principle: Various methods can be used, such as the MTT or CellTiter-Glo assays, which measure metabolic activity as an indicator of cell viability.
Protocol:
-
Cancer cell lines known to overexpress Pin1 are seeded in 96-well plates.
-
The cells are treated with a range of concentrations of the Pin1 inhibitor (e.g., this compound) for a specified period (e.g., 24, 48, 72 hours).
-
A reagent (e.g., MTT or CellTiter-Glo reagent) is added to each well, and the signal (absorbance or luminescence) is measured.
-
The results are expressed as a percentage of viable cells compared to a vehicle-treated control, and the IC50 value for cell viability is determined.
Signaling Pathways Modulated by Pin1 Inhibition
Pin1 regulates a multitude of signaling pathways that are crucial for cancer development. Inhibition of Pin1 is expected to impact these pathways, leading to anti-tumor effects.
PI3K/AKT and Wnt/β-catenin Signaling
Pin1 has been shown to regulate the crosstalk between the PI3K/AKT and Wnt/β-catenin signaling pathways. Inhibition of Pin1 leads to the inactivation of these pathways, suppressing tumor growth[6].
NOTCH Signaling Pathway
Pin1 plays a role in the activation of the NOTCH signaling pathway, which is critical for cancer stem cell self-renewal[1][7].
Experimental Workflow for Pin1 Inhibitor Characterization
A logical workflow is essential for the comprehensive evaluation of a novel Pin1 inhibitor like this compound.
Conclusion
While the specific pharmacological data for this compound remains to be publicly disclosed, this guide provides a robust framework for understanding the expected profile of a potent and selective Pin1 inhibitor. The methodologies and signaling pathways described herein represent the current standard for the characterization of such compounds. The development of novel Pin1 inhibitors like this compound holds significant promise for the treatment of a wide range of cancers, and their thorough pharmacological profiling is a critical step towards clinical translation. Further studies are warranted to elucidate the precise quantitative data and the full spectrum of cellular effects of this compound.
References
- 1. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances of Pin1 inhibitors as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Virtual screening identifies a PIN1 inhibitor with possible antiovarian cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pin1 inhibition potently suppresses gastric cancer growth and blocks PI3K/AKT and Wnt/β-catenin Oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Studying TAB2 Signaling in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides detailed application notes and protocols for studying the role of the TAK1-binding protein 2 (TAB2) in cellular signaling pathways using cell culture experiments. TAB2 is a crucial adaptor protein involved in the activation of MAP kinase kinase kinase (MAPKKK) TAK1, which plays a significant role in the interleukin-1 (IL-1) and Tumor Necrosis Factor (TNF) signaling cascades, leading to the activation of transcription factors such as NF-κB and AP-1. These pathways are implicated in inflammation, immunity, and cell survival. The following protocols are designed to investigate the function of TAB2 and the effects of hypothetical modulators of this pathway.
I. TAB2 Signaling Pathway
TAB2 acts as a critical link between the upstream receptor-associated machinery and the downstream kinase cascade. In the IL-1 signaling pathway, TAB2 facilitates the interaction between TRAF6 and TAK1.[1] Similarly, in the TNF signaling pathway, TAB2 and the related protein TAB3 are involved in the activation of TAK1.[2] The binding of TAB2 to polyubiquitin chains is a key step in the activation of the TAK1 complex.[3] Activated TAK1 then phosphorylates and activates the IKK complex (leading to NF-κB activation) and MKKs (leading to JNK and p38 activation).[4]
II. Experimental Protocols
The following are generalized protocols that can be adapted for specific cell lines and experimental questions. Here, we use the human colorectal adenocarcinoma cell line HT-29 as an example, as it is a common model for studying inflammation and cancer biology.[5][6]
A. Cell Culture and Maintenance of HT-29 Cells
This protocol describes the standard procedure for culturing HT-29 cells.
-
Materials:
-
HT-29 cell line (e.g., ATCC HTB-38)
-
McCoy's 5a Medium Modified[5]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Trypsin-EDTA solution
-
Culture flasks (T-25 or T-75)
-
CO2 incubator (37°C, 5% CO2)
-
-
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing McCoy's 5a Medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Thawing Cells: Thaw a cryovial of HT-29 cells rapidly in a 37°C water bath.[7][8] Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 140-400 x g for 8-12 minutes.
-
Seeding: Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Maintenance: Incubate the cells at 37°C in a 5% CO2 humidified incubator.[5] Change the medium every 2-3 days.
-
Subculturing: When cells reach 70-80% confluency, wash the cell monolayer with DPBS and add Trypsin-EDTA solution to detach the cells.[7] Neutralize the trypsin with complete growth medium and re-seed the cells at a subcultivation ratio of 1:2 to 1:4.[5]
-
B. Western Blot Analysis of TAB2 Pathway Activation
This protocol is for detecting the phosphorylation status of key proteins in the TAB2 signaling pathway following stimulation.
-
Procedure:
-
Cell Treatment: Seed HT-29 cells in 6-well plates. Once they reach the desired confluency, treat them with a stimulant (e.g., IL-1β or TNF-α) for various time points (e.g., 0, 15, 30, 60 minutes). If testing an inhibitor, pre-incubate with the compound before adding the stimulant.
-
Cell Lysis: Wash cells with ice-cold DPBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p-TAK1, TAK1, p-IKK, IKK, p-JNK, JNK, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
C. NF-κB Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Procedure:
-
Transfection: Co-transfect HT-29 cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the cells with the experimental compounds and/or stimulants.
-
Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Analysis: Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity.
-
III. Data Presentation
Quantitative data from experiments should be summarized in tables for clear comparison. Below are examples of how to present data from the described protocols.
Table 1: Effect of a Hypothetical TAB2 Inhibitor (Compound X) on IL-1β-induced TAK1 and JNK Phosphorylation
| Treatment | p-TAK1/TAK1 (Fold Change) | p-JNK/JNK (Fold Change) |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.2 |
| IL-1β (10 ng/mL) | 5.2 ± 0.5 | 4.8 ± 0.6 |
| Compound X (1 µM) + IL-1β | 2.1 ± 0.3 | 1.9 ± 0.4 |
| Compound X (10 µM) + IL-1β | 1.2 ± 0.2 | 1.1 ± 0.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Inhibition of IL-1β-induced NF-κB Luciferase Activity by Compound X
| Treatment | Relative Luciferase Units (RLU) | % Inhibition |
| Vehicle Control | 100 ± 15 | - |
| IL-1β (10 ng/mL) | 1250 ± 110 | 0 |
| Compound X (1 µM) + IL-1β | 620 ± 80 | 54.8 |
| Compound X (10 µM) + IL-1β | 180 ± 30 | 93.0 |
Data are presented as mean ± standard deviation.
IV. Conclusion
The protocols and data presentation formats provided here offer a framework for investigating the TAB2 signaling pathway in a cell culture setting. By employing these methods, researchers can elucidate the molecular mechanisms of TAB2 function and evaluate the efficacy of potential therapeutic agents targeting this pathway. These studies are crucial for advancing our understanding of inflammatory diseases and for the development of novel therapeutics.
References
- 1. TAB2, a novel adaptor protein, mediates activation of TAK1 MAPKKK by linking TAK1 to TRAF6 in the IL-1 signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of the TAB2-related protein TAB3 in IL-1 and TNF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. TAK1, but not TAB1 or TAB2, plays an essential role in multiple signaling pathways in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elabscience.com [elabscience.com]
- 6. HT-29 Cell Line: Colon Cancer Research and Experimental Therapeutics [cytion.com]
- 7. encodeproject.org [encodeproject.org]
- 8. HT-29 Cells [cytion.com]
Application Notes and Protocols for Dissolving and Storing Compounds for In Vitro Assays
Note: The following application note provides a general framework for dissolving and storing a new chemical entity, referred to as "Compound X (e.g., TAB29)," for in vitro assays. Specific details for "this compound" are not publicly available; therefore, this guide outlines a systematic approach for determining the optimal handling conditions for any novel compound.
Introduction
The accuracy and reproducibility of in vitro assays are critically dependent on the proper handling of test compounds. Ensuring that a compound is fully dissolved and remains stable throughout the experimental process is paramount for generating reliable data. This document provides a detailed protocol for determining the solubility of a new compound, preparing stock solutions, and establishing appropriate storage conditions to maintain its integrity. Following these guidelines will help researchers and drug development professionals to minimize variability and ensure the quality of their in vitro experimental results.
Materials and Equipment
-
Compound X powder
-
Selection of solvents:
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol (EtOH), absolute
-
Methanol (MeOH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized or Milli-Q water
-
Relevant cell culture media or assay buffers
-
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Heating block or water bath
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes and conical tubes
-
Pipettes and sterile, filtered pipette tips
-
pH meter
-
Filtration units (e.g., 0.22 µm syringe filters)
-
-80°C and -20°C freezers, and 4°C refrigerator
-
Light-blocking or amber-colored storage tubes (optional)
Experimental Protocols
Protocol for Determining Compound Solubility
This protocol is designed to identify a suitable solvent and the maximum soluble concentration for Compound X.
-
Initial Solvent Screening:
-
Weigh out a small, precise amount of Compound X (e.g., 1-5 mg) into several individual, sterile microcentrifuge tubes.
-
To each tube, add a calculated volume of a different solvent (e.g., DMSO, ethanol, water, PBS) to achieve a high target concentration (e.g., 10 mM or 50 mM).
-
Vortex each tube vigorously for 1-2 minutes.
-
Visually inspect for any undissolved particulate matter against a light source.
-
-
Enhancing Dissolution:
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 10-15 minutes.
-
Alternatively, gently warm the solution in a water bath set to 37°C for 10-15 minutes. Caution: Use heat with care, as it may degrade the compound.
-
After each step, vortex and visually inspect for dissolution.
-
-
Determining Maximum Concentration:
-
If the compound dissolves, add a small, pre-weighed amount of additional compound and repeat the dissolution steps until a saturated solution (visible precipitate that does not dissolve) is achieved.
-
If the compound does not dissolve at the initial concentration, perform a serial dilution with the same solvent to find the concentration at which it fully dissolves.
-
Centrifuge the saturated solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved material.
-
Carefully collect the supernatant, which represents the saturated stock solution. The concentration of this solution is the maximum solubility in that solvent under the tested conditions.
-
Protocol for Preparing a Concentrated Stock Solution
-
Based on the solubility test, select the most appropriate solvent that dissolves the compound at a high concentration (typically DMSO for many organic compounds).
-
Weigh the desired amount of Compound X in a sterile conical tube.
-
Add the selected solvent to achieve a concentration significantly higher than the final working concentration required for the in vitro assays (e.g., 10-100 mM). This minimizes the amount of solvent introduced into the final assay.
-
Follow the optimized dissolution procedure (vortexing, sonication, and/or gentle warming) determined in the solubility protocol.
-
Once fully dissolved, it is good practice to filter the stock solution through a 0.22 µm syringe filter to remove any potential microbial contamination or microscopic particulates.
-
Aliquot the stock solution into single-use volumes in sterile, light-protective (if necessary) tubes to avoid repeated freeze-thaw cycles.
Protocol for Assessing Stock Solution Stability
This protocol helps determine the optimal storage conditions for the prepared stock solution.
-
Prepare a fresh, large batch of the concentrated stock solution of Compound X.
-
Distribute aliquots of the stock solution into multiple tubes for each storage condition to be tested:
-
Room Temperature (e.g., 20-25°C)
-
Refrigerated (4°C)
-
Frozen (-20°C)
-
Ultra-low (-80°C)
-
-
At designated time points (e.g., Day 0, Day 1, Day 3, 1 week, 2 weeks, 1 month, 3 months), retrieve one aliquot from each storage condition.
-
For the frozen samples, perform a freeze-thaw stability test by subjecting a set of aliquots to multiple (e.g., 1, 3, 5) freeze-thaw cycles.
-
Analyze the stability of the compound in each retrieved aliquot. This can be done by:
-
Visual Inspection: Check for any signs of precipitation or color change.
-
Analytical Chemistry: Use methods like High-Performance Liquid Chromatography (HPLC) to check for degradation products and quantify the parent compound's concentration.
-
Functional Assay: Compare the biological activity of the stored compound to a freshly prepared standard in a relevant in vitro assay.
-
-
Record the results to determine the conditions under which the compound remains stable and active.
Data Presentation
The following tables should be used to systematically record the experimental findings for solubility and stability testing of Compound X.
Table 1: Solubility of Compound X in Various Solvents
| Solvent | Target Concentration (mM) | Visual Observation (Dissolved/Partially/Insoluble) | Method to Dissolve (Vortex/Sonicate/Heat) | Maximum Soluble Concentration (mM) |
| DMSO | 50 | |||
| Ethanol | 50 | |||
| PBS, pH 7.4 | 10 | |||
| Water | 10 | |||
| Assay Buffer | 10 |
Table 2: Stability of Compound X Stock Solution (e.g., 50 mM in DMSO)
| Storage Condition | Time Point | Visual Observation (Clear/Precipitate) | Purity by HPLC (%) | Biological Activity (% of Fresh) |
| Room Temp | Day 1 | |||
| Day 3 | ||||
| 4°C | 1 Week | |||
| 1 Month | ||||
| -20°C | 1 Month | |||
| 3 Months | ||||
| -80°C | 1 Month | |||
| 3 Months | ||||
| -20°C (3x Freeze-Thaw) | N/A |
Visualization
The following diagrams illustrate the logical workflow for determining the appropriate solvent and storage conditions for a new compound.
Caption: Workflow for determining solubility and stability of a new compound.
Caption: Logical flow from compound solution to biological assay readout.
Application Notes and Protocols for Cancer Cell Line Studies with Novel Compounds
Topic: Recommended concentrations of a novel anti-cancer compound for cancer cell line studies.
Audience: Researchers, scientists, and drug development professionals.
Introduction
The evaluation of novel therapeutic compounds is a critical step in pre-clinical drug discovery. These application notes provide a comprehensive guide for determining the effective concentrations of a novel investigational compound, here designated as TAB29, in cancer cell line studies. As specific data for this compound is not yet publicly available, this document presents a generalized framework with illustrative data and standardized protocols for key assays. These methodologies will enable researchers to assess the cytotoxic and apoptotic effects of their compound of interest on various cancer cell lines.
Data Presentation: Illustrative Effects of this compound on Cancer Cell Lines
The following table summarizes hypothetical quantitative data from a cell viability assay performed on two common cancer cell lines, HT-29 (colorectal adenocarcinoma) and A549 (lung cancer), after 48 hours of treatment with this compound. This data is for illustrative purposes to guide researchers in presenting their own experimental results.
| This compound Concentration (µM) | HT-29 % Viability (Mean ± SD) | A549 % Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.1 | 100 ± 4.8 |
| 1 | 95 ± 6.2 | 98 ± 5.5 |
| 5 | 82 ± 5.8 | 89 ± 6.1 |
| 10 | 55 ± 4.9 | 71 ± 5.3 |
| 25 | 31 ± 3.7 | 45 ± 4.6 |
| 50 | 12 ± 2.4 | 22 ± 3.9 |
| IC50 (µM) | ~11.5 | ~28.0 |
Experimental Protocols
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[1]
Materials:
-
Cancer cell lines (e.g., HT-29, A549)
-
Complete culture medium (e.g., McCoy's 5A for HT-29)
-
96-well plates
-
This compound (or compound of interest)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well spectrophotometer
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[2]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix to ensure complete solubilization.[2]
-
Absorbance Reading: Read the absorbance at 570 nm using a multi-well spectrophotometer.
Caption: Workflow for MTT Cell Viability Assay.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[3][4] During early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[3]
Materials:
-
Cancer cell lines
-
6-well plates or T25 flasks
-
This compound (or compound of interest)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells (1 x 10⁶ cells) in a T25 culture flask.[3][4] After 24 hours, treat the cells with the desired concentrations of this compound and incubate for the chosen duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 670 x g for 5 minutes.[3][4]
-
Washing: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.
-
Staining:
-
Transfer 100 µL of the cell suspension (containing 1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[5]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[4]
-
Caption: Workflow for Annexin V/PI Apoptosis Assay.
Hypothetical Signaling Pathway Inhibition by this compound
Many anti-cancer compounds exert their effects by targeting specific signaling pathways that are dysregulated in cancer cells. The PI3K/Akt pathway is frequently overactive in many cancers, promoting cell proliferation and survival.[6] A compound like this compound could potentially inhibit this pathway.
Caption: Potential mechanism of this compound via PI3K/Akt pathway inhibition.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis Protocols | USF Health [health.usf.edu]
- 6. TAB2 Promotes the Biological Functions of Head and Neck Squamous Cell Carcinoma Cells via EMT and PI3K Pathway - PMC [pmc.ncbi.nlm.nih.gov]
No Information Available for TAB29 in Hepatocellular Carcinoma Treatment
Extensive searches for a treatment protocol involving a substance or molecule designated "TAB29" for hepatocellular carcinoma (HCC) xenografts have yielded no specific results. This designation does not appear in publicly available scientific literature or clinical trial databases in the context of liver cancer treatment.
It is possible that "this compound" may be an internal project name, a very recent discovery not yet published, or a typographical error.
Research in hepatocellular carcinoma treatment is ongoing, with various signaling pathways and molecules being investigated as therapeutic targets. Some of these include:
-
Wnt/β-catenin Signaling Pathway: This pathway is crucial in cell proliferation and differentiation and is often dysregulated in HCC.[1][2]
-
PI3K/AKT/mTOR Pathway: This is a key signaling pathway that regulates cell growth, survival, and metabolism, and its hyperactivation is common in HCC.[2][3][4]
-
Receptor Tyrosine Kinase (RTK) Pathways: These pathways, including those involving vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), are often targeted in cancer therapy to inhibit tumor angiogenesis and cell proliferation.[4][5]
One protein with a similar designation, Tripartite Motif Containing 29 (TRIM29) , has been studied in the context of hepatocellular carcinoma. Research indicates that TRIM29 can act as a tumor suppressor in HCC by inhibiting the Wnt/β-catenin signaling pathway.[1] Studies have shown that lower expression of TRIM29 is associated with poorer differentiation of HCC, while its depletion can promote cancer cell proliferation, migration, and invasion.[1]
Given the lack of information on "this compound," researchers and professionals in drug development are encouraged to verify the designation. If "TRIM29" was the intended subject, a detailed protocol based on its known functions and experimental investigation in HCC xenograft models could be formulated. This would typically involve the following components:
Hypothetical Experimental Workflow for a TRIM29-based Therapy in HCC Xenografts
This workflow outlines the typical steps taken in a preclinical study to evaluate a potential cancer therapeutic.
Caption: Preclinical evaluation workflow for a novel therapeutic agent in HCC.
Potential Signaling Pathway for TRIM29 in HCC
The following diagram illustrates the inhibitory role of TRIM29 on the Wnt/β-catenin signaling pathway in hepatocellular carcinoma.
Caption: TRIM29-mediated inhibition of the Wnt/β-catenin signaling pathway.
Without further clarification on "this compound," the provided information is based on general knowledge of hepatocellular carcinoma research and the potential relevance of the similarly named TRIM29 protein.
References
- 1. TRIM29 prevents hepatocellular carcinoma progression by inhibiting Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Unraveling Key Signaling Pathways Altered in Hepatocellular Carcinoma [xiahepublishing.com]
- 4. Hepatocellular carcinoma: signaling pathways, targeted therapy, and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatocellular carcinoma: signaling pathways and therapeutic advances - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Impact of TAB29 Treatment on miRNA Expression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MicroRNAs (miRNAs) are small non-coding RNA molecules that play a crucial role in regulating gene expression at the post-transcriptional level. Their dysregulation is implicated in a wide range of diseases, making them attractive therapeutic targets and biomarkers. This document provides a comprehensive guide to analyzing miRNA expression changes following treatment with a therapeutic agent. As information on a specific compound named "TAB29" is not publicly available in the scientific literature, we will use the protein TAB2 (TAK1-binding protein 2) as a reference point to illustrate the principles and methodologies. TAB2 is an important adaptor protein involved in inflammatory signaling pathways, such as the IL-1 pathway, and its modulation could potentially influence miRNA expression. The protocols and principles outlined here are broadly applicable to studying the effects of various compounds on miRNA expression.
Hypothetical Impact of TAB2 Modulation on miRNA Expression
While direct evidence for this compound is absent, we can hypothesize a mechanism of action based on the known functions of the TAB2 protein. TAB2 is a key component in the activation of TAK1 (Transforming growth factor-β-activated kinase 1), which in turn activates downstream signaling cascades like NF-κB and JNK. These pathways are known to regulate the transcription of various genes, including those encoding miRNAs. Therefore, a compound modulating TAB2 function could lead to significant alterations in the cellular miRNA profile.
A potential signaling pathway involving TAB2 is depicted below.
Application Notes: Evaluating the Efficacy of TAB2 Modulators on Tumor Cell Viability
Introduction
Transforming growth factor-β-activated kinase 1 (TAK1)-binding protein 2 (TAB2) is a crucial adaptor protein in the interleukin-1 (IL-1) signaling pathway. It plays a pivotal role by linking TAK1 to TRAF6, which leads to the activation of downstream signaling cascades, including the NF-κB and JNK pathways.[1][2] These pathways are often dysregulated in various cancers, contributing to tumor cell proliferation, survival, and inflammation. Therefore, modulating the function of TAB2 presents a potential therapeutic strategy for cancer treatment.
These application notes provide a framework for assessing the in vitro efficacy of compounds targeting TAB2 on the viability of different tumor cell lines. The protocols detailed below describe widely used cell viability assays, and the accompanying data tables offer an illustrative example of how to present the results.
Key Concepts of Cell Viability Assays
Several methods can be employed to measure cell viability, each with its own advantages and disadvantages. The choice of assay depends on the specific research question, cell type, and compound being tested.[3]
-
Metabolic Assays (Tetrazolium Salts): Assays like the MTT, MTS, and XTT assays measure the metabolic activity of viable cells.[4] In these assays, mitochondrial dehydrogenases in living cells convert a tetrazolium salt into a colored formazan product, which can be quantified spectrophotometrically.[4][5] The amount of formazan produced is proportional to the number of viable cells.
-
ATP-Based Assays: The intracellular concentration of ATP is a reliable indicator of metabolically active cells. Luminescent ATP assays utilize the luciferase enzyme to generate a light signal from ATP, which is directly proportional to the number of viable cells.[3] This method is highly sensitive and suitable for high-throughput screening.
-
Dye Exclusion Assays: This method, often using Trypan Blue, is a direct measure of cell membrane integrity. Viable cells with intact membranes exclude the dye, while non-viable cells take it up and are stained.[3] This is typically quantified using a hemocytometer and microscope or an automated cell counter.
Illustrative Data Presentation
The following tables summarize hypothetical quantitative data from cell viability assays performed on two common cancer cell lines, HT-29 (colon cancer) and K562 (chronic myelogenous leukemia), after 48 hours of treatment with a hypothetical TAB2 inhibitor, "TAB29".
Table 1: MTT Assay Results for this compound Treatment
| This compound Concentration (µM) | HT-29 % Viability (Mean ± SD) | K562 % Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 | 100 ± 4.8 |
| 1 | 95 ± 4.9 | 92 ± 5.5 |
| 5 | 82 ± 6.1 | 78 ± 6.3 |
| 10 | 65 ± 5.4 | 55 ± 4.9 |
| 25 | 41 ± 4.2 | 32 ± 3.8 |
| 50 | 22 ± 3.1 | 18 ± 2.7 |
Table 2: Luminescent ATP Assay Results for this compound Treatment
| This compound Concentration (µM) | HT-29 % Viability (Mean ± SD) | K562 % Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 | 100 ± 5.1 |
| 1 | 96 ± 4.8 | 94 ± 5.3 |
| 5 | 85 ± 5.9 | 80 ± 6.1 |
| 10 | 68 ± 5.1 | 58 ± 4.7 |
| 25 | 45 ± 4.0 | 35 ± 3.6 |
| 50 | 25 ± 2.9 | 20 ± 2.5 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a colorimetric assay to measure cell metabolic activity.
Materials:
-
Tumor cell lines (e.g., HT-29, K562)
-
Complete culture medium
-
96-well plates
-
This compound (or test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment (for adherent cells).
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the test compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.[5]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[6] Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a multi-well spectrophotometer.[5]
Protocol 2: Luminescent ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol measures the number of viable cells in culture based on quantitation of the ATP present.
Materials:
-
Tumor cell lines (e.g., HT-29, K562)
-
Complete culture medium
-
White-walled 96-well plates suitable for luminescence
-
This compound (or test compound)
-
Luminescent ATP assay reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a white-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired volume of diluted compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Reagent Preparation and Addition: Equilibrate the plate and the luminescent ATP assay reagent to room temperature. Add a volume of the reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Signal Stabilization and Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a luminometer.
Visualizations
Caption: TAB2-mediated IL-1 signaling pathway.
Caption: Experimental workflow for cell viability assays.
References
- 1. TAB2, a novel adaptor protein, mediates activation of TAK1 MAPKKK by linking TAK1 to TRAF6 in the IL-1 signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of the TAB2-related protein TAB3 in IL-1 and TNF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 세포 생존력 및 증식 분석 [sigmaaldrich.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
No Information Available for "TAB29" in Combination with Other Chemotherapy Agents
A comprehensive search of publicly available scientific and medical literature has yielded no information on a chemotherapy agent designated as "TAB29." As a result, the creation of detailed application notes and protocols for its use in combination with other chemotherapy agents is not possible at this time.
It is possible that "this compound" may be an internal, preclinical codename for a compound that has not yet been disclosed in public research, a typographical error, or a misunderstanding of an existing agent's name. Without any foundational data on its biological activity, signaling pathways, or experimental validation, the core requirements of this request—including data presentation in tables, detailed experimental protocols, and visualization of signaling pathways—cannot be fulfilled.
For researchers, scientists, and drug development professionals interested in combination cancer therapies, it is recommended to verify the correct nomenclature and availability of research data for any specific agent of interest. Information on established and investigational chemotherapy drugs can typically be found in resources such as the National Cancer Institute (NCI) drug dictionary, PubMed, ClinicalTrials.gov, and publications from major oncology conferences.
Should "this compound" be a proprietary or newly developed agent, access to internal research and development documentation would be necessary to generate the requested application notes and protocols.
Probing the Efficacy of TAB29: A Guide to Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The development of novel therapeutics requires rigorous preclinical evaluation to establish safety and efficacy profiles before advancing to human trials. This document provides a comprehensive overview of the application and protocols for utilizing animal models in the assessment of TAB29, a novel therapeutic agent. The information presented herein is intended to guide researchers in designing robust in vivo studies to elucidate the pharmacological properties and therapeutic potential of this compound.
Currently, publicly available scientific literature and databases do not contain information on a therapeutic agent designated as "this compound". The search results for "this compound" are predominantly associated with a trading indicator suite, a tablet holder, and user interface components.
It is highly probable that "this compound" may be a typographical error. However, extensive research has been conducted on the closely related TAK1-binding protein 2 (TAB2) , a key adaptor protein in the inflammatory signaling pathways. This document will proceed under the assumption that the intended subject of inquiry is related to the therapeutic targeting of the TAB2 signaling axis. Should "this compound" refer to a different, proprietary compound, the fundamental principles and methodologies outlined here will remain broadly applicable, with necessary adaptations for the specific target and mechanism of action.
TAB2 is a crucial component in the activation of TAK1 (Transforming growth factor-β-activated kinase 1), which in turn mediates downstream signaling cascades, most notably the NF-κB and JNK/p38 MAPK pathways. These pathways are integral to the inflammatory response, and their dysregulation is implicated in a multitude of diseases, including autoimmune disorders, inflammatory conditions, and certain cancers. Therefore, a therapeutic agent targeting this axis holds significant promise.
I. Signaling Pathway and Experimental Workflow
To effectively design and interpret preclinical studies, a thorough understanding of the targeted signaling pathway and the experimental workflow is essential.
A. The TAB2-Mediated Signaling Cascade
The following diagram illustrates the pivotal role of TAB2 in the IL-1R/TLR signaling pathway, leading to the activation of downstream inflammatory responses.
Caption: TAB2-mediated activation of TAK1 in the IL-1R/TLR signaling pathway.
B. General Experimental Workflow for Efficacy Testing
The following diagram outlines a typical workflow for evaluating the in vivo efficacy of a TAB2-pathway inhibitor.
Caption: General workflow for in vivo efficacy testing of a TAB2-pathway inhibitor.
II. Recommended Animal Models
The choice of animal model is critical and should be guided by the specific disease indication for which this compound is being developed. Given the central role of the TAB2/TAK1 axis in inflammation, models of inflammatory and autoimmune diseases are highly relevant.
| Animal Model | Disease Indication | Key Features & Rationale |
| Collagen-Induced Arthritis (CIA) in Mice or Rats | Rheumatoid Arthritis | A widely used model that recapitulates many of the pathological features of human rheumatoid arthritis, including synovitis, cartilage destruction, and bone erosion. The pathogenesis is heavily dependent on pro-inflammatory cytokines like TNF-α and IL-1, which are downstream of the TAB2/TAK1 pathway. |
| Experimental Autoimmune Encephalomyelitis (EAE) in Mice | Multiple Sclerosis | This model mimics the inflammatory demyelination of the central nervous system seen in multiple sclerosis. The infiltration of inflammatory cells into the CNS is driven by signaling pathways in which TAB2 plays a role. |
| Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice | Sepsis / Systemic Inflammation | LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the TLR4 signaling pathway, which converges on TAB2/TAK1. This acute model is useful for assessing the anti-inflammatory effects of this compound on systemic cytokine production. |
| Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice | Inflammatory Bowel Disease (IBD) | DSS induces chemical injury to the colonic epithelium, leading to an inflammatory response that mimics human IBD. The subsequent inflammation is mediated by TLR signaling and cytokine production, making it a relevant model to test this compound's efficacy. |
| Xenograft Models (e.g., Human Tumor Cell Lines in Immunocompromised Mice) | Cancer | In certain cancers where NF-κB is constitutively active and drives tumor growth and survival, a TAB2 inhibitor could be beneficial. The choice of cell line would depend on the specific cancer type where the TAB2/TAK1 pathway is implicated. |
III. Experimental Protocols
The following are detailed protocols for key experiments in commonly used animal models for testing the efficacy of a TAB2 pathway inhibitor.
A. Protocol 1: Collagen-Induced Arthritis (CIA) in DBA/1 Mice
1. Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of rheumatoid arthritis.
2. Materials:
- Male DBA/1 mice, 8-10 weeks old
- Bovine type II collagen (CII)
- Complete Freund's Adjuvant (CFA)
- Incomplete Freund's Adjuvant (IFA)
- This compound formulated in an appropriate vehicle
- Vehicle control
- Positive control (e.g., Methotrexate)
- Calipers for paw thickness measurement
3. Procedure:
- Immunization (Day 0):
- Prepare an emulsion of 2 mg/mL CII in CFA (1:1 ratio).
- Anesthetize mice and inject 100 µL of the emulsion intradermally at the base of the tail.
- Booster Immunization (Day 21):
- Prepare an emulsion of 2 mg/mL CII in IFA (1:1 ratio).
- Inject 100 µL of the emulsion intradermally at a site near the initial injection.
- Treatment:
- Begin treatment with this compound upon the first signs of arthritis (typically around day 25-28) or prophylactically before disease onset.
- Administer this compound daily (or as per its pharmacokinetic profile) via the desired route (e.g., oral gavage, intraperitoneal injection).
- Include vehicle control and positive control groups.
- Clinical Assessment:
- Monitor mice daily for body weight changes.
- Score the severity of arthritis in each paw three times a week using a standardized scoring system (e.g., 0 = no swelling or erythema; 1 = mild swelling/erythema of the wrist/ankle; 2 = moderate swelling/erythema; 3 = severe swelling/erythema of the entire paw; 4 = maximal inflammation with joint deformity). The maximum score per mouse is 16.
- Measure paw thickness using calipers.
- Endpoint Analysis (e.g., Day 42):
- Euthanize mice and collect blood for serum cytokine analysis (e.g., TNF-α, IL-6, IL-1β) by ELISA.
- Harvest paws for histopathological analysis (H&E staining for inflammation, Safranin O staining for cartilage damage).
- Isolate splenocytes for ex vivo analysis of T-cell responses.
B. Protocol 2: Lipopolysaccharide (LPS)-Induced Endotoxemia in C57BL/6 Mice
1. Objective: To assess the acute anti-inflammatory effects of this compound.
2. Materials:
- Male C57BL/6 mice, 8-12 weeks old
- Lipopolysaccharide (LPS) from E. coli
- This compound formulated in an appropriate vehicle
- Vehicle control
- Dexamethasone (positive control)
3. Procedure:
- Pre-treatment:
- Administer this compound or vehicle control at the desired dose and route 1-2 hours prior to LPS challenge.
- LPS Challenge:
- Inject mice intraperitoneally with a sub-lethal dose of LPS (e.g., 5-10 mg/kg).
- Sample Collection:
- Collect blood via cardiac puncture at various time points post-LPS injection (e.g., 2, 6, and 24 hours) for cytokine analysis.
- Harvest tissues (e.g., liver, lung, spleen) for analysis of inflammatory markers.
- Endpoint Analysis:
- Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-12) by ELISA or multiplex assay.
- Perform quantitative PCR (qPCR) on tissue homogenates to measure the mRNA expression of inflammatory genes (e.g., Tnf, Il6, Nos2).
- Assess the phosphorylation status of TAK1 and IKKβ in tissue lysates by Western blotting.
IV. Quantitative Data Presentation
All quantitative data from these studies should be summarized in clearly structured tables to facilitate comparison between treatment groups.
Table 1: Example of Clinical Score Data in CIA Model
| Treatment Group | N | Mean Clinical Score (Day 28) | Mean Clinical Score (Day 35) | Mean Clinical Score (Day 42) | % Inhibition (Day 42) |
| Vehicle Control | 10 | 2.5 ± 0.4 | 6.8 ± 0.9 | 10.2 ± 1.1 | - |
| This compound (10 mg/kg) | 10 | 2.3 ± 0.5 | 4.1 ± 0.7 | 5.3 ± 0.8 | 48% |
| This compound (30 mg/kg) | 10 | 2.1 ± 0.3 | 2.9 ± 0.6 | 3.1 ± 0.5*** | 70% |
| Methotrexate (1 mg/kg) | 10 | 2.4 ± 0.4 | 3.5 ± 0.5 | 4.0 ± 0.6 | 61% |
| Data are presented as mean ± SEM. Statistical significance vs. Vehicle Control: p<0.05, *p<0.01, *p<0.001. |
Table 2: Example of Serum Cytokine Levels in LPS Model (2 hours post-challenge)
| Treatment Group | N | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Naive (No LPS) | 5 | <10 | <20 | <5 |
| Vehicle + LPS | 10 | 2540 ± 310 | 4850 ± 520 | 450 ± 60 |
| This compound (10 mg/kg) + LPS | 10 | 1120 ± 150 | 2130 ± 280 | 180 ± 30** |
| This compound (30 mg/kg) + LPS | 10 | 450 ± 80 | 890 ± 120 | 75 ± 15 |
| Dexamethasone (5 mg/kg) + LPS | 10 | 380 ± 70 | 750 ± 110 | 60 ± 10 |
| *Data are presented as mean ± SEM. Statistical significance vs. Vehicle + LPS: *p<0.01, *p<0.001. |
The preclinical evaluation of a novel therapeutic agent targeting the TAB2 signaling pathway requires a well-designed and executed in vivo strategy. The selection of appropriate animal models, coupled with detailed and standardized experimental protocols, is paramount for generating reliable and translatable data. The methodologies and examples provided in this document serve as a foundational guide for researchers to assess the therapeutic potential of this compound or similar compounds in relevant disease contexts. Rigorous data analysis and clear presentation are crucial for making informed decisions regarding the future development of these promising therapeutic candidates.
High-Throughput Screening Assays to Identify Pin1 Inhibitors Like TAB29: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) is a critical enzyme that regulates the function of numerous proteins involved in cell cycle progression, signal transduction, and transcription. Its overexpression is implicated in a variety of human cancers, making it a compelling target for therapeutic intervention. The discovery of potent and selective Pin1 inhibitors, such as TAB29, is a key objective in the development of novel anti-cancer agents. High-throughput screening (HTS) assays are essential tools for identifying and characterizing such inhibitors from large compound libraries.
This document provides detailed application notes and protocols for various HTS assays designed to identify and characterize Pin1 inhibitors. It includes summaries of quantitative data for known inhibitors to facilitate comparison and detailed methodologies for key experiments. Additionally, signaling pathways, experimental workflows, and logical relationships are visualized using diagrams to provide a clear and comprehensive overview for researchers in the field of drug discovery.
Quantitative Data for Pin1 Inhibitors
The following table summarizes the inhibitory potency of several known Pin1 inhibitors, including this compound, to provide a comparative reference.
| Inhibitor | Assay Type | IC50 | Binding Affinity (Kd) | Citation(s) |
| This compound | Not Specified | 874 nM | Not Reported | [1] |
| Juglone | PPIase Assay | ~1.5 µM | Not Reported | [2] |
| PiB | PPIase Assay | 1.5 µM | Not Reported | [2] |
| KPT-6566 | PPIase Assay | 625 nM | Not Reported | [2] |
| BJP-06-005-3 | PPIase Assay | 48 nM (apparent Ki) | Not Reported | [3] |
| DEL1067-56-469 (A0) | Not Specified | 420 nM | 430 nM | [4] |
| Compound C10 | Not Specified | 150 nM | 25 nM | [4] |
| HWH8-33 | PPIase Assay | Not Specified | 9.79 µM | [5] |
| HWH8-36 | PPIase Assay | Not Specified | 4.87 µM | [5] |
| VS1 | Fluorescence-based | 6.4 µM | Not Reported | [6] |
| VS2 | Fluorescence-based | 29.3 µM | Not Reported | [6] |
| ATRA (All-trans retinoic acid) | Fluorescence-based | 33.2 µM | Not Reported | [6] |
| Pintide | Not Specified | Not Reported | ~323 µM | [7] |
| Compound 29 | NMR | Not Reported | 300 µM | [7] |
| Compound 47 | 2D HSQC Titration | Not Reported | 326 µM | [7] |
| Compound 48 | 2D HSQC Titration | Not Reported | 423 µM | [7] |
Experimental Protocols
Chymotrypsin-Coupled Peptidyl-Prolyl Isomerase (PPIase) Assay
This is a widely used, robust, and reliable spectrophotometric assay for measuring Pin1 catalytic activity and its inhibition.
Principle: The assay utilizes a synthetic peptide substrate, such as Suc-Ala-Glu-Pro-Phe-p-nitroanilide (Suc-AEPF-pNA), which exists in both cis and trans conformations. Chymotrypsin can only cleave the p-nitroanilide group from the trans isomer, releasing a chromogenic product that can be monitored by absorbance at 390 nm. Pin1 catalyzes the conversion of the cis isomer to the trans isomer, thereby accelerating the rate of color development. Inhibitors of Pin1 will slow down this reaction.
Materials:
-
Recombinant human Pin1 protein
-
Substrate: Succ-Ala-Glu-Pro-Phe-p-nitroanilide (pNA)
-
α-Chymotrypsin
-
Assay Buffer: 35 mM HEPES (pH 7.8)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 390 nm
Protocol:
-
Prepare Reagents:
-
Dissolve the substrate peptide in a solution of LiCl in trifluoroethanol to enrich the cis-conformation.
-
Prepare a stock solution of α-chymotrypsin in 1 mM HCl.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Recombinant Pin1 enzyme (to a final concentration of e.g., 25 nM)
-
Test compound or DMSO (vehicle control)
-
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a mixture of the substrate peptide and chymotrypsin.
-
Immediately start monitoring the change in absorbance at 390 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plot.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Fluorescence Polarization (FP) Assay
This assay measures the binding of a fluorescently labeled ligand to Pin1 and can be used in a competitive format to screen for inhibitors.
Principle: A small fluorescently labeled peptide (tracer) that binds to Pin1 will have a slow rotational diffusion and thus a high fluorescence polarization value. When an unlabeled inhibitor competes with the tracer for binding to Pin1, the tracer is displaced, resulting in a faster rotational diffusion and a decrease in fluorescence polarization.
Materials:
-
Recombinant human Pin1 protein
-
Fluorescently labeled peptide tracer (e.g., a phosphopeptide with high affinity for Pin1)
-
Assay Buffer: e.g., PBS with 0.01% Tween-20
-
Test compounds dissolved in DMSO
-
Black, low-binding 384-well microplate
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Determine Optimal Tracer Concentration:
-
Perform a saturation binding experiment by titrating the fluorescent tracer against a fixed concentration of Pin1 to determine the Kd and the optimal tracer concentration that gives a good signal window.
-
-
Assay Procedure:
-
In a 384-well plate, add the following to each well:
-
Assay Buffer
-
Pin1 protein (at a concentration that binds a significant fraction of the tracer)
-
Fluorescent tracer (at its predetermined optimal concentration)
-
Test compound or DMSO (vehicle control)
-
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1-2 hours), protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
-
Data Analysis:
-
Calculate the change in millipolarization (mP) units.
-
Plot the mP values against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Yeast-Based High-Throughput Screening
This cell-based assay leverages the conservation of Pin1 function between yeast (Ess1) and humans to identify inhibitors in a cellular context.
Principle: A temperature-sensitive mutant of the yeast Ess1 protein is used. At the permissive temperature, the yeast grows normally. At the restrictive temperature, the mutant Ess1 is inactive, leading to growth arrest or cell death. Pin1 inhibitors will mimic the effect of the restrictive temperature by inhibiting the residual activity of the mutant Ess1 at the permissive temperature, thus preventing yeast growth.
Materials:
-
Saccharomyces cerevisiae strain with a temperature-sensitive Ess1 allele
-
Yeast growth medium (e.g., YPD)
-
Test compounds dissolved in DMSO
-
96- or 384-well microplates
-
Incubator
-
Plate reader for measuring optical density (OD)
Protocol:
-
Yeast Culture Preparation:
-
Grow the temperature-sensitive Ess1 mutant yeast strain in liquid YPD medium at the permissive temperature (e.g., 25°C) to mid-log phase.
-
-
Screening Procedure:
-
Dilute the yeast culture to a low OD (e.g., 0.05) in fresh YPD medium.
-
In a multi-well plate, add the diluted yeast culture to each well.
-
Add the test compounds at various concentrations (or a single high concentration for primary screening) to the wells. Include DMSO as a negative control.
-
Incubate the plates at the permissive temperature (e.g., 25°C).
-
-
Growth Measurement:
-
After a defined incubation period (e.g., 24-48 hours), measure the optical density (OD600) of each well using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each compound compared to the DMSO control.
-
Identify compounds that selectively inhibit the growth of the mutant strain.
-
Secondary screens using wild-type yeast can be performed to assess specificity.
-
Visualizations
Signaling Pathways
Caption: Overview of major signaling pathways regulated by Pin1.
Experimental Workflow
References
- 1. PIN1 in Cell Cycle Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Re-Evaluating PIN1 as a Therapeutic Target in Oncology Using Neutral Inhibitors and PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small molecules targeting Pin1 as potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Binding Studies on a Series of Novel Pin1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Insolubility of TAB29 in Aqueous Solutions
Disclaimer: The following troubleshooting guide is a generalized framework based on common issues encountered with protein and antibody solubility. Information regarding a specific molecule designated "TAB29" is not publicly available. This guide should be adapted based on the specific biochemical properties of your molecule of interest.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of solution. What are the common causes?
Precipitation of protein-based therapeutics like this compound can stem from several factors, including:
-
Suboptimal Buffer Conditions: The pH and ionic strength of your buffer can significantly impact the solubility of this compound. If the buffer pH is too close to the isoelectric point (pI) of this compound, it can lead to aggregation and precipitation.
-
High Concentration: Pushing the concentration of this compound beyond its intrinsic solubility limit in a given formulation will result in precipitation.
-
Temperature Stress: Freeze-thaw cycles or exposure to high temperatures can denature the protein, leading to irreversible aggregation.
-
Mechanical Stress: Vigorous vortexing or shearing forces during handling can also induce protein aggregation.
-
Contaminants: The presence of impurities or leachables from storage containers can sometimes act as nucleation points for aggregation.
Q2: How can I determine the optimal buffer conditions for this compound?
A systematic buffer screen is recommended. This involves preparing small-scale formulations of this compound in a range of buffers with varying pH and ionic strengths. The solubility can be assessed visually and quantitatively using techniques like UV-Vis spectroscopy to measure the amount of soluble protein.
Q3: What excipients can I use to improve the solubility of this compound?
Several types of excipients can be employed to enhance protein solubility and stability:
-
Sugars and Polyols: Sucrose, trehalose, and mannitol are commonly used to stabilize proteins by promoting a hydration layer around the molecule.
-
Amino Acids: Arginine and glycine are known to suppress aggregation and improve solubility.
-
Surfactants: Non-ionic surfactants like polysorbate 20 or polysorbate 80 can prevent surface-induced aggregation.
-
Salts: The addition of salts, such as sodium chloride, can increase ionic strength and improve solubility, but high concentrations can also lead to "salting out."
Troubleshooting Guides
Issue 1: Cloudiness or Precipitation Observed After Reconstitution
Possible Cause: The reconstitution protocol may not be optimal, or the formulation may be inadequate for the intended concentration.
Troubleshooting Steps:
-
Gentle Reconstitution: Instead of vortexing, gently swirl or pipette the solution up and down to dissolve the lyophilized powder.
-
Buffer Optimization: If precipitation persists, consider performing a buffer screen to identify a more suitable formulation.
-
Concentration Adjustment: Attempt to reconstitute at a lower concentration to determine the solubility limit in the current buffer.
Issue 2: Increased Aggregation Detected by Size Exclusion Chromatography (SEC)
Possible Cause: The protein may be undergoing aggregation over time due to formulation instability or storage conditions.
Troubleshooting Steps:
-
Formulation Screen: Evaluate the impact of different excipients on the stability of this compound. A design of experiments (DoE) approach can be efficient in screening multiple variables.
-
Storage Condition Assessment: Analyze the stability of this compound at different temperatures (e.g., 2-8°C, room temperature, and accelerated conditions like 40°C) to determine the optimal storage temperature.
-
Light Exposure: Protect the sample from light, as photo-degradation can sometimes induce aggregation.
Experimental Protocols
Protocol 1: Buffer Screening for this compound Solubility
-
Prepare a series of buffers: Create a matrix of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 8.0) and ionic strengths (e.g., 50 mM, 150 mM, 250 mM NaCl).
-
Reconstitute this compound: Dissolve lyophilized this compound in each buffer to a target concentration.
-
Incubate: Allow the samples to equilibrate for a set period (e.g., 1 hour) at a controlled temperature.
-
Centrifuge: Spin the samples to pellet any insoluble material.
-
Quantify Soluble Protein: Measure the protein concentration in the supernatant using a UV-Vis spectrophotometer at 280 nm or a protein assay like BCA.
-
Analyze Data: Compare the solubility across different buffer conditions to identify the optimal formulation.
Data Presentation
Table 1: Example of a Buffer Screening Study for this compound Solubility
| Buffer System | pH | NaCl (mM) | This compound Solubility (mg/mL) | Visual Observation |
| Acetate | 5.0 | 50 | 0.5 | Hazy |
| Acetate | 5.0 | 150 | 1.2 | Slight Precipitation |
| Histidine | 6.0 | 50 | 5.8 | Clear |
| Histidine | 6.0 | 150 | 10.2 | Clear |
| Phosphate | 7.0 | 50 | 8.5 | Clear |
| Phosphate | 7.0 | 150 | 15.1 | Clear |
| Tris | 8.0 | 50 | 12.3 | Clear |
| Tris | 8.0 | 150 | 18.9 | Clear |
Visualizations
Caption: Troubleshooting workflow for addressing this compound insolubility.
Caption: Experimental workflow for buffer screening to optimize this compound solubility.
Technical Support Center: Optimizing TAB29 Dosage for Maximum Pin1 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TAB29, a potent Pin1 inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: Based on its in vitro IC50 of 874 nM, a recommended starting point for cell-based assays is a concentration range of 1-10 µM.[1] However, the optimal concentration will vary depending on the cell line and the specific experimental conditions. It is crucial to perform a dose-response experiment to determine the effective concentration for your specific model system.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is a benzofuran derivative and is expected to be soluble in organic solvents like dimethyl sulfoxide (DMSO).[2] We recommend preparing a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock directly into the cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment does not exceed 0.5% to avoid solvent-induced cytotoxicity.
Q3: What are the known downstream signaling pathways affected by Pin1 inhibition with this compound?
A3: Pin1 is a critical regulator of numerous oncogenic signaling pathways. Inhibition of Pin1 by this compound can be expected to impact pathways such as Wnt/β-catenin, PI3K/AKT, and Ras-MAPK.[3][4][5] Specifically, Pin1 inhibition can lead to the destabilization of key proteins like β-catenin and Cyclin D1, and affect the activity of transcription factors like c-Jun and c-Myc.[3][5]
Q4: How can I confirm that this compound is effectively inhibiting Pin1 in my cells?
A4: The most direct method is to perform a peptidyl-prolyl isomerase (PPIase) assay using cell lysates treated with this compound. Alternatively, you can assess the protein levels of known Pin1 downstream targets that are regulated by Pin1-mediated stabilization. A decrease in the protein levels of targets like Cyclin D1 or β-catenin following this compound treatment, as determined by Western blot, would indicate successful Pin1 inhibition.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No or low inhibitory effect of this compound observed. | 1. Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line. 2. Compound Instability: this compound may be unstable in the cell culture medium over the course of the experiment. 3. Cell Line Resistance: The cell line may have intrinsic or acquired resistance mechanisms to Pin1 inhibition. 4. Incorrect Compound Handling: Improper storage or handling may have led to compound degradation. | 1. Perform a dose-response curve (e.g., 0.1 µM to 20 µM) to determine the optimal effective concentration. 2. Prepare fresh working solutions for each experiment. Minimize the time the compound is in the culture medium before analysis. Consider a time-course experiment to assess stability. 3. Verify Pin1 expression levels in your cell line. Consider using a different cell line with known sensitivity to Pin1 inhibitors as a positive control. 4. Ensure stock solutions are stored properly at -20°C or -80°C and protected from light. Avoid multiple freeze-thaw cycles. |
| High background or off-target effects. | 1. High Concentration: The concentration of this compound used may be too high, leading to non-specific effects. 2. Compound Purity: The purity of the this compound compound may be insufficient. | 1. Use the lowest effective concentration determined from your dose-response studies. 2. Ensure you are using a high-purity grade of this compound from a reputable supplier. |
| Precipitation of this compound in cell culture medium. | 1. Low Solubility: Benzofuran derivatives can have limited aqueous solubility.[2] 2. High Final Concentration: The final concentration of this compound in the medium exceeds its solubility limit. | 1. Ensure the final DMSO concentration is kept low (ideally ≤ 0.1%). Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. Vortex the diluted solution gently before adding it to the cells. 2. If a high concentration is required, consider using a solubilizing agent, but be sure to include appropriate vehicle controls. |
| Inconsistent results between experiments. | 1. Variability in Cell Culture: Differences in cell passage number, confluency, or health can affect experimental outcomes. 2. Inconsistent Compound Preparation: Variations in the preparation of this compound working solutions. | 1. Use cells within a consistent passage number range and seed them at a uniform density. Ensure cells are healthy and in the exponential growth phase at the time of treatment. 2. Prepare fresh dilutions from a validated stock solution for each experiment. Use calibrated pipettes for accurate dilutions. |
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Reference |
| Target | Pin1 | [1] |
| IC50 | 874 nM | [1] |
Experimental Protocols
Protocol 1: Determining the Effective Concentration of this compound using a Cell Viability Assay
This protocol describes how to perform a dose-response experiment to determine the concentration of this compound that effectively inhibits cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (high-purity)
-
Anhydrous DMSO
-
96-well clear-bottom black plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. c. Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in anhydrous DMSO. b. Perform serial dilutions of the this compound stock solution in complete culture medium to prepare a range of working concentrations (e.g., 20 µM, 10 µM, 5 µM, 2.5 µM, 1.25 µM, 0.625 µM, 0.313 µM, and 0 µM as a vehicle control). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. c. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or the vehicle control.
-
Incubation: a. Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Measurement: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a plate reader.
-
Data Analysis: a. Normalize the luminescence readings of the treated wells to the vehicle control wells (set to 100% viability). b. Plot the normalized cell viability against the logarithm of the this compound concentration. c. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value, which represents the concentration of this compound that causes 50% inhibition of cell viability.
Protocol 2: Western Blot Analysis of Pin1 Downstream Targets
This protocol details the procedure for analyzing the protein expression of Pin1 downstream targets, such as Cyclin D1 and β-catenin, following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Anhydrous DMSO
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against Pin1, Cyclin D1, β-catenin, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: a. Seed cells in 6-well plates and allow them to attach overnight. b. Treat the cells with the determined effective concentration of this compound (from Protocol 1) and a vehicle control (DMSO) for 24-48 hours.
-
Cell Lysis and Protein Quantification: a. Wash the cells twice with ice-cold PBS. b. Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells. c. Transfer the cell lysates to pre-chilled microcentrifuge tubes. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C. f. Transfer the supernatant to new tubes and determine the protein concentration using the BCA assay.
-
Sample Preparation and SDS-PAGE: a. Normalize the protein concentrations of all samples. b. Mix 20-30 µg of protein with 4x Laemmli sample buffer and boil at 95°C for 5 minutes. c. Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
-
Detection and Analysis: a. Incubate the membrane with ECL substrate according to the manufacturer's instructions. b. Capture the chemiluminescent signal using an imaging system. c. Analyze the band intensities to determine the relative protein expression levels. Normalize the expression of target proteins to the loading control.
Visualizations
Caption: Simplified signaling pathway of Pin1 and the inhibitory action of this compound.
Caption: General experimental workflow for optimizing this compound dosage and confirming Pin1 inhibition.
References
- 1. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blot Protocol, Troubleshooting, and Applications | The Scientist [the-scientist.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. arts.units.it [arts.units.it]
Technical Support Center: Minimizing Off-Target Effects in Experiments
Disclaimer: Initial searches for "TAB29" did not yield a specific chemical probe or experimental agent within the life sciences domain. The following guide provides a comprehensive framework for minimizing off-target effects for chemical probes and other targeted experimental tools. Researchers should adapt these principles to their specific agent of interest.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern?
Q2: How can I determine if my agent is causing off-target effects?
A2: Identifying off-target effects is a critical step in validating your experimental results. A multi-pronged approach is often necessary:
-
Use of a Negative Control: Employ a structurally similar but biologically inactive analog of your compound. This control helps to distinguish the intended on-target effects from non-specific or off-target effects[3][4].
-
Orthogonal Probes: Use a structurally different chemical probe that targets the same protein. If both probes produce the same phenotype, it is more likely that the effect is on-target[3][5].
-
Target Knockout/Knockdown: Perform experiments in cell lines where the intended target has been genetically removed (e.g., using CRISPR-Cas9) or its expression is reduced (e.g., using RNAi). The chemical probe should not produce the same effect in these cells if it is acting on-target[5].
-
Dose-Response Analysis: Off-target effects often occur at higher concentrations. A carefully titrated dose-response curve can help identify a concentration window where on-target effects are maximized and off-target effects are minimized.
Q3: What are some general strategies to minimize off-target effects?
A3: Minimizing off-target effects begins with careful experimental design and the use of well-characterized tools. Key strategies include:
-
Rational Drug Design: Utilizing computational tools and structural biology to design highly specific molecules for the intended target[1].
-
High-Throughput Screening: Screening large compound libraries to identify molecules with high affinity and selectivity for the target[1].
-
Genetic and Phenotypic Screening: Using technologies like CRISPR-Cas9 to understand potential off-target interactions and the overall effect of a compound on a cell or organism[1].
-
Use the Lowest Effective Concentration: Determine the minimal concentration of your agent that elicits the desired on-target effect to reduce the likelihood of engaging off-target molecules.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results between experiments. | Off-target effects may be influencing outcomes under slightly different conditions. | 1. Verify the dose-response relationship for your agent. 2. Incorporate a negative control and an orthogonal probe in your experiments. 3. Confirm results in a target knockout/knockdown model. |
| Observed phenotype does not match known function of the target. | The phenotype may be due to the modulation of an unknown off-target. | 1. Perform a proteome-wide analysis (e.g., chemical proteomics) to identify binding partners of your agent. 2. Consult literature for known off-targets of similar chemical scaffolds. 3. Validate your findings using a structurally unrelated probe for the same target[3][5]. |
| High cellular toxicity at effective concentrations. | The agent may have significant off-target liabilities causing cellular stress or death. | 1. Lower the concentration of the agent and extend the treatment time. 2. Test the agent in a panel of cell lines to assess differential toxicity. 3. Consider medicinal chemistry efforts to develop a more selective second-generation probe[3]. |
Experimental Protocols
Protocol 1: Determining On-Target vs. Off-Target Effects using a Negative Control
-
Cell Seeding: Plate cells at a density that will allow for optimal growth during the experiment.
-
Compound Preparation: Prepare a stock solution of your active compound (e.g., "this compound") and your inactive negative control. Serially dilute both compounds to create a range of concentrations for treatment.
-
Treatment: Treat cells with the active compound and the negative control at identical concentrations. Include a vehicle-only control (e.g., DMSO).
-
Assay: After the desired incubation time, perform your phenotypic or signaling assay (e.g., Western blot, qPCR, cell viability assay).
-
Data Analysis: Compare the effects of the active compound to the negative control. A significant difference indicates that the observed effect is likely due to the on-target activity of your compound.
Protocol 2: Validating On-Target Effects using CRISPR-Cas9 Knockout
-
Cell Line Generation: Generate a stable cell line with a knockout of your target protein using CRISPR-Cas9 technology. Validate the knockout by Western blot or sequencing.
-
Experimental Setup: Plate both the wild-type and knockout cell lines.
-
Treatment: Treat both cell lines with your active compound at a range of concentrations. Include a vehicle control for both cell lines.
-
Assay: Perform your assay to measure the biological response.
-
Data Analysis: If the compound's effect is present in the wild-type cells but absent or significantly reduced in the knockout cells, this provides strong evidence for on-target activity[5].
Visualizations
Signaling Pathways
Caption: On-target vs. potential off-target signaling pathways for a hypothetical agent "this compound".
Experimental Workflow
Caption: A decision-making workflow for validating on-target effects.
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. lesswrong.com [lesswrong.com]
- 3. The promise and peril of chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The era of high-quality chemical probes - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00291D [pubs.rsc.org]
Technical Support Center: Interpreting Unexpected Results in Cell-Based Assays
A Note on Nomenclature: The cell line "TAB29" is not found in established cell line databases. This guide will utilize the well-characterized human colorectal adenocarcinoma cell line, HT-29 , as a relevant example for troubleshooting cell-based assays. Additionally, this resource incorporates information on the TAK1-binding protein 2 (TAB2) , a key adaptor protein in inflammatory signaling pathways, which may be the subject of study in various cell lines, including HT-29.
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results encountered during cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing high variability between my replicate wells?
High variability between replicates is a common issue that can obscure real biological effects. Potential causes include inconsistent cell seeding, pipetting errors, and microplate "edge effects".[1][2] To mitigate this, ensure your cell suspension is homogenous by mixing thoroughly before and during plating.[1] Using a calibrated multichannel pipette and preparing a master mix for reagents can reduce pipetting errors.[2] To avoid edge effects, where wells on the perimeter of the plate behave differently due to evaporation, consider not using the outer wells or filling them with sterile media or PBS to maintain humidity.[1]
Q2: My assay signal is very low or completely absent. What should I do?
Low or no signal can stem from several factors, including insufficient cell numbers, suboptimal reagent concentrations, or issues with the reporter system itself.[1][3] First, confirm cell viability and ensure you are seeding the optimal number of cells for your specific assay.[1] It is also crucial to titrate key reagents, such as antibodies or detection substrates, to find their optimal working concentration.[1] In reporter gene assays, low signal might be due to poor transfection efficiency or the use of low-quality plasmid DNA.[3] Using a transfection-quality DNA preparation kit can help, as standard minipreps may contain endotoxins that inhibit transfection or cause cell death.[3]
Q3: The background signal in my negative control wells is too high. What's the cause?
High background can be caused by overly dense cell seeding, non-specific antibody binding, or autofluorescence from cells or test compounds.[1] Reducing the number of cells seeded per well can often resolve this issue.[1] If using an antibody-based assay, titrating the primary and secondary antibodies to the lowest effective concentration and trying different blocking buffers may be necessary.[1] For fluorescence-based assays, it's important to check for autofluorescence of the cells or compounds at the wavelengths being used.[1]
Q4: My dose-response curves are inconsistent or not sigmoidal. How can I fix this?
Inconsistent dose-response curves are often linked to problems with cell health, compound stability, or the assay protocol itself. Variations in cell culture conditions, such as media composition, serum quality, and passage number, can significantly alter cellular responses to stimuli.[1] It is recommended to use cells within a consistent, low passage number range.[4] Furthermore, the method of storing and diluting pharmaceutical drugs should be carefully considered, as evaporation can alter effective concentrations.[5]
Q5: How do I know if my cell line is authentic and free from contamination?
Cell line misidentification and contamination are widespread problems that can invalidate research findings.[6][7] It is estimated that 15-20% of all cell lines may be cross-contaminated or misidentified.[4] Mycoplasma is a common, often undetected contaminant that lacks a cell wall, making it resistant to common antibiotics, and it does not cause the turbidity typical of other bacterial infections.[6] Regular testing for mycoplasma is essential.[8] For human cell lines, Short Tandem Repeat (STR) profiling is the gold standard for authentication and should be performed upon receiving a new cell line, before freezing new cell banks, and before manuscript submission.[1][9]
Troubleshooting Guides
Table 1: General Assay Troubleshooting
| Symptom | Possible Cause | Recommended Solution |
| High Variability | Inconsistent cell seeding; Pipetting error; Edge effects.[1] | Ensure homogenous cell suspension; Use calibrated pipettes and master mixes; Avoid using outer wells of the plate or fill with sterile liquid.[1] |
| Low/No Signal | Low cell number or viability; Suboptimal reagent concentration; Poor transfection efficiency (for reporter assays); Degraded reagents.[1][3] | Optimize cell seeding density; Titrate key reagents; Use transfection-quality DNA and optimize transfection protocol; Check reagent expiration dates.[1][3] |
| High Background | Overly high cell seeding density; Non-specific antibody binding; Autofluorescence of cells or compounds.[1] | Reduce cell seeding density; Titrate antibodies and optimize blocking buffer; Run controls for cell/compound autofluorescence.[1] |
| Inconsistent Data | High cell passage number; Mycoplasma contamination; Inconsistent cell culture conditions (media, serum).[1][4] | Use cells at a low, consistent passage number; Regularly test for mycoplasma; Standardize all cell culture reagents and parameters.[1][4] |
Table 2: Quality Control Metrics for Cell-Based Assays
| Metric | Description | Acceptable Range | Reference |
| Z-factor (Z') | A measure of statistical effect size, indicating the separation between positive and negative controls. | Z' > 0.4 | [5] |
| Signal Window (SW) | The ratio of the mean signal of the positive control to the mean signal of the negative control. | SW > 2 | [5] |
| Coefficient of Variation (CV) | A measure of the dispersion of data points in a series around the mean. | CV < 20% | [5] |
Experimental Protocols
Protocol 1: General Cytotoxicity Assay (Resazurin-Based)
This protocol is adapted for a 96-well plate format to assess cell viability.[5]
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the logarithmic growth phase.[1]
-
Dilute the cell suspension to the desired concentration (e.g., a pre-optimized density of 7.5 x 10³ cells/100 µL).[5]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include "media only" wells for background measurement.[10]
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Viability Assessment:
-
Data Analysis:
-
Subtract the average absorbance of the "media only" wells from all other wells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Protocol 2: Dual-Luciferase® Reporter Assay
This protocol provides a framework for studying gene expression by measuring the activity of two co-transfected luciferases.[12]
-
Cell Seeding and Transfection:
-
Seed cells in a 96-well plate at a density that will result in ~80-90% confluency at the time of transfection.
-
Co-transfect cells with your experimental reporter vector (e.g., containing a promoter of interest driving firefly luciferase) and a control reporter vector (e.g., with a constitutive promoter driving Renilla luciferase).
-
It is critical to optimize the ratio of experimental to control plasmid DNA to avoid promoter competition.[12] A minimal concentration of the control vector is typically used.[13]
-
-
Cell Lysis:
-
After the appropriate incubation period post-transfection and treatment, remove the culture medium from the cells.
-
Wash the cells gently with 1x PBS.
-
Add an appropriate volume of Passive Lysis Buffer to each well and incubate according to the manufacturer's instructions (e.g., 15 minutes at room temperature on an orbital shaker).
-
-
Luminescence Measurement:
-
Add 20-100 µL of the cell lysate to a well in an opaque-walled 96-well plate.[14]
-
Add Luciferase Assay Reagent II (LAR II) to the lysate and immediately measure the firefly luciferase activity in a luminometer.
-
Next, add Stop & Glo® Reagent to the same well. This quenches the firefly luciferase reaction and initiates the Renilla luciferase reaction.
-
Immediately measure the Renilla luciferase activity.[12]
-
-
Data Analysis:
-
Normalize the data by dividing the firefly luciferase activity (experimental reporter) by the Renilla luciferase activity (control reporter) for each well. This ratio corrects for variability in transfection efficiency and cell number.[12]
-
Diagrams of Signaling Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. goldbio.com [goldbio.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. youtube.com [youtube.com]
- 5. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.addgene.org [blog.addgene.org]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.kr]
- 9. Fixing problems with cell lines: Technologies and policies can improve authentication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dojindo.com [dojindo.com]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 13. promega.com [promega.com]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming TAB29 Treatment Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to TAB29 treatment in cancer cells.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of the tyrosine kinase receptor MET. In sensitive cancer cells, this compound blocks the phosphorylation of MET, thereby inhibiting downstream signaling pathways crucial for cell proliferation, survival, and invasion, primarily the PI3K/AKT and MAPK/ERK pathways.
2. Our cancer cell line, initially sensitive to this compound, is now showing signs of resistance. What are the common mechanisms of acquired resistance to MET inhibitors like this compound?
Acquired resistance to MET inhibitors can arise through several mechanisms. The most commonly observed are:
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Secondary mutations in the MET kinase domain: These mutations can prevent this compound from binding to its target.
-
MET amplification: An increase in the number of MET gene copies can lead to overexpression of the MET receptor, overwhelming the inhibitory effect of this compound.
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Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the MET blockade. Common bypass pathways include the EGFR, HER2, and RAS/MAPK pathways.[1][2]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump this compound out of the cell, reducing its intracellular concentration.[1]
3. How can we determine the mechanism of resistance in our cell line?
A systematic approach is recommended to identify the resistance mechanism. This typically involves:
-
Sequencing the MET kinase domain: To check for secondary mutations.
-
Fluorescence In Situ Hybridization (FISH) or quantitative PCR (qPCR): To assess MET gene amplification.
-
Western blotting or phospho-receptor tyrosine kinase (RTK) arrays: To investigate the activation of bypass signaling pathways.
-
Rhodamine 123 efflux assay: To determine if increased drug efflux is a contributing factor.
Troubleshooting Guides
Issue 1: Decreased Cell Death in Response to this compound Treatment
Symptom: Your cancer cell line, previously sensitive to this compound, now shows reduced apoptosis and/or increased survival following treatment.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Suggested Experiment | Expected Outcome if Cause is Confirmed |
| MET Kinase Domain Mutation | Sanger sequencing of the MET kinase domain from resistant cells. | Identification of a known or novel mutation. |
| MET Gene Amplification | FISH or qPCR analysis for MET gene copy number in resistant vs. parental cells. | Increased MET gene copy number in resistant cells. |
| Activation of Bypass Pathways | Perform a phospho-RTK array or western blot for key signaling proteins (e.g., p-EGFR, p-HER2, p-ERK). | Increased phosphorylation of proteins in alternative pathways in resistant cells upon this compound treatment. |
Experimental Protocols
Protocol 1: Western Blot for Phospho-RTK Analysis
Objective: To assess the activation of bypass signaling pathways by examining the phosphorylation status of key receptor tyrosine kinases.
Materials:
-
Parental and this compound-resistant cancer cell lines
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-MET, anti-MET, anti-p-EGFR, anti-EGFR, anti-p-ERK, anti-ERK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Plate parental and resistant cells.
-
Treat with this compound (at a concentration that normally induces apoptosis in parental cells) or DMSO for 24 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
-
Signaling Pathways & Workflows
Caption: this compound inhibits the MET receptor, blocking downstream PI3K/AKT and MAPK/ERK signaling.
Caption: Workflow for identifying the mechanism of resistance to this compound.
References
Technical Support Center: TAB29 Stability in Long-Term Experiments
Disclaimer: Initial searches for "TAB29" did not yield a conclusive identification of a specific molecule. However, "TAB2" is a well-characterized protein (TAK1 binding protein 2), and "SNAP29" (Synaptosome Associated Protein 29) is also a subject of research. It is possible that "this compound" is a typographical error. This guide will focus on general principles of recombinant protein stability, using TAB2 as a primary example, as the challenges and troubleshooting strategies are broadly applicable to many proteins, including SNAP29.
Troubleshooting Guide
This section addresses common stability issues encountered during the long-term storage and handling of recombinant proteins like TAB2.
Q1: My TAB2 protein is precipitating out of solution during storage. What are the likely causes and how can I resolve this?
A1: Protein precipitation is often due to aggregation, where protein molecules clump together and become insoluble. This can be triggered by several factors:
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Improper Buffer Conditions: The pH and ionic strength of the buffer are critical for protein stability. Most proteins are least soluble at their isoelectric point (pI). It's advisable to use a buffer with a pH at least one unit away from the protein's pI.[1] The salt concentration, typically 150 mM NaCl, helps to mimic physiological conditions and keep the protein soluble.[1]
-
Temperature Fluctuations: Repeated freeze-thaw cycles are a major cause of protein denaturation and aggregation.[2] It is highly recommended to aliquot the protein into single-use volumes to avoid this.[3]
-
High Protein Concentration: While it's generally advised to store proteins at a concentration of >1 mg/ml to avoid loss due to binding to the storage tube, very high concentrations can also promote aggregation.[4]
Table 1: Recommended Buffer Additives to Enhance Protein Solubility and Stability
| Additive | Typical Concentration | Purpose | References |
| Glycerol | 10-50% (v/v) | Acts as a cryoprotectant, preventing the formation of ice crystals during freezing. Also increases viscosity, which can reduce aggregation. | [1][2] |
| Reducing Agents (DTT, TCEP, β-mercaptoethanol) | 1-10 mM | Prevents oxidation of cysteine residues, which can lead to the formation of intermolecular disulfide bonds and aggregation. TCEP is the most stable of these agents. | [1][5] |
| Non-denaturing Detergents (e.g., Tween-20, CHAPS) | 0.05-0.1% | Can help to solubilize proteins that have exposed hydrophobic patches, preventing aggregation. | [] |
| Amino Acids (e.g., Arginine, Glycine) | 0.1-2 M | Arginine can reduce protein surface hydrophobicity, thereby inhibiting aggregation. | [][7] |
| Sugars (e.g., Sucrose, Trehalose) | 5-10% | Stabilize proteins by replacing hydrogen bonds between the protein and water. | [] |
| Inert Protein (e.g., BSA) | 1-5 mg/mL | Can stabilize dilute protein solutions by preventing the target protein from adhering to surfaces. Ensure it does not interfere with downstream applications. | [1] |
Q2: I'm observing a loss of TAB2 activity over time, even though the protein remains in solution. What could be happening?
A2: Loss of biological activity can occur due to more subtle changes in the protein's structure:
-
Denaturation: Even without aggregating, proteins can lose their proper three-dimensional structure, rendering them inactive. This can be caused by suboptimal buffer conditions or temperature stress.[8]
-
Oxidation: Cysteine and methionine residues are susceptible to oxidation, which can alter protein structure and function. The inclusion of reducing agents in the storage buffer can mitigate this.[1]
-
Proteolytic Degradation: Trace amounts of proteases from the expression host can co-purify with your protein and degrade it over time. The addition of a protease inhibitor cocktail to the storage buffer is recommended.[] For TAB2 specifically, it is known to be targeted for degradation via both the proteasome and lysosomal pathways, a process regulated by ubiquitination.[9][10][11]
Table 2: Comparison of Protein Storage Conditions
| Storage Condition | Typical Shelf Life | Advantages | Disadvantages | References |
| 4°C in a suitable buffer | Days to weeks | Convenient for frequent use. | Risk of microbial growth and proteolytic degradation. Shorter shelf life. | [2][12] |
| -20°C in 50% glycerol | Months to a year | Glycerol prevents freezing, avoiding freeze-thaw damage. | Glycerol may interfere with some downstream applications. | [2] |
| -80°C or Liquid Nitrogen (flash-frozen) | Years | Best for long-term preservation of activity. Minimizes degradation. | Repeated freeze-thaw cycles must be avoided by aliquoting. Requires specialized freezers. | [3][13] |
| Lyophilized (freeze-dried) | Years | Very stable at room temperature, easy to ship. | Not all proteins tolerate lyophilization. Reconstitution can sometimes be problematic. | [8][13] |
Q3: How can I detect and quantify TAB2 aggregation or degradation?
A3: Several analytical techniques can be used to assess the quality of your protein preparation over time:
-
SDS-PAGE and Western Blot: These are fundamental techniques to check for protein degradation (appearance of lower molecular weight bands) or the presence of high molecular weight aggregates that do not enter the gel.
-
Size Exclusion Chromatography (SEC): SEC is a powerful method to separate and quantify monomers, dimers, and larger aggregates in your protein sample.[14]
-
Dynamic Light Scattering (DLS): DLS is a non-invasive technique that measures the size distribution of particles in a solution. It is very sensitive for detecting the presence of small amounts of large aggregates.[15]
-
Intrinsic Tryptophan Fluorescence: Changes in the local environment of tryptophan residues upon protein misfolding can be detected by fluorescence spectroscopy, providing an early indication of stability issues.[14]
FAQs
Q1: What are the best practices for the long-term storage of recombinant proteins like TAB2?
A1: For optimal long-term stability, it is recommended to aliquot the purified protein into small, single-use volumes and flash-freeze them in liquid nitrogen before storing them at -80°C.[3] The storage buffer should be optimized for pH and ionic strength and should ideally contain a cryoprotectant like 10-50% glycerol.[1][2] For proteins that are sensitive to freezing, lyophilization can be an alternative, though it may require the addition of stabilizers like trehalose.[3]
Q2: What is the role of TAB2 in cellular signaling, and how might this affect its stability?
A2: TAB2 is a crucial adaptor protein in the signaling pathways of interleukin-1 (IL-1) and tumor necrosis factor (TNF).[16] It acts as a scaffold, linking the kinase TAK1 to TRAF6, which is essential for the activation of downstream pathways like NF-κB and MAPKs.[16][17] As an adaptor protein, TAB2's function relies on specific protein-protein interactions.[18] Its stability can be influenced by these interactions and its localization within the cell, which can shift from the membrane to the cytosol upon stimulation.[19]
Q3: Are there any known post-translational modifications of TAB2 that could impact its stability?
A3: Yes, TAB2 undergoes several post-translational modifications that are critical for its function and stability. The most significant of these is ubiquitination. Different types of ubiquitin chains can be attached to TAB2; for instance, K63-linked chains are involved in signaling complex assembly, while K48-linked chains can target the protein for proteasomal degradation.[9][20] E3 ligases like RNF99 and TRIM proteins have been shown to mediate TAB2 ubiquitination and subsequent degradation.[10][19] TAB2 can also be phosphorylated and SUMOylated.[19]
Experimental Protocols
Protocol 1: Differential Scanning Fluorimetry (DSF) for Thermal Stability Assessment
Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is a high-throughput method to determine the thermal stability of a protein.[15] It measures the melting temperature (Tm) of a protein by monitoring the fluorescence of a dye that binds to hydrophobic regions, which become exposed as the protein unfolds with increasing temperature.
Methodology:
-
Prepare a master mix containing the protein of interest at a final concentration of 0.1-0.2 mg/mL in the desired buffer.
-
Add a fluorescent dye (e.g., SYPRO Orange) to the master mix at a final concentration of 5X.
-
Aliquot 20-25 µL of the master mix into each well of a 96-well PCR plate.
-
Seal the plate and place it in a real-time PCR instrument.
-
Set up a temperature ramp from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence at each temperature increment.
-
The melting temperature (Tm) is the midpoint of the unfolding transition, which is determined by plotting the first derivative of the fluorescence intensity versus temperature.[15]
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Detection
Size Exclusion Chromatography (SEC) separates molecules based on their size as they pass through a column packed with a porous resin. Larger molecules, such as aggregates, elute first, while smaller molecules, like the protein monomer, elute later.[14]
Methodology:
-
Equilibrate an appropriate SEC column with a filtered and degassed mobile phase (typically the protein's storage buffer).
-
Inject a known amount of the protein sample (e.g., 10-100 µL of a 1 mg/mL solution) onto the column.
-
Run the chromatography at a constant flow rate and monitor the eluate using a UV detector at 280 nm.
-
The resulting chromatogram will show peaks corresponding to different species in the sample. The peak with the shortest retention time corresponds to the largest species (aggregates), followed by the monomer, and then any smaller degradation products.
-
The percentage of aggregation can be calculated by integrating the area under the aggregate peaks and dividing it by the total area of all peaks.
Mandatory Visualizations
Caption: Simplified TAB2 signaling pathway.
Caption: Experimental workflow for troubleshooting protein stability.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. neb.com [neb.com]
- 3. researchgate.net [researchgate.net]
- 4. Post-production protein stability: trouble beyond the cell factory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. goldbio.com [goldbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Maintaining protein stability through buffers, freezing, and lyophilization [opsdiagnostics.com]
- 9. Regulation of TAK–TAB Complex Activation through Ubiquitylation [imrpress.com]
- 10. E3 ligase RNF99 negatively regulates TLR-mediated inflammatory immune response via K48-linked ubiquitination of TAB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cusabio.com [cusabio.com]
- 13. Recombinant Protein Storage Principle and Method - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 14. approcess.com [approcess.com]
- 15. Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. embopress.org [embopress.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Signal transducing adaptor protein - Wikipedia [en.wikipedia.org]
- 19. uniprot.org [uniprot.org]
- 20. article.imrpress.com [article.imrpress.com]
Technical Support Center: Improving the Bioavailability of TAB29 for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of the investigational compound TAB29.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma concentrations of this compound in our animal models after oral dosing. What are the likely causes?
A1: Low and inconsistent plasma exposure following oral administration is often indicative of poor bioavailability. For a compound like this compound, this can stem from several factors:
-
Poor Aqueous Solubility: The most common reason for low oral bioavailability is limited solubility in gastrointestinal (GI) fluids. If this compound does not dissolve, it cannot be absorbed into the bloodstream.[1][2][3]
-
Slow Dissolution Rate: Even if a compound is soluble, a slow rate of dissolution can lead to it passing through the GI tract before it can be fully absorbed.[1][3]
-
First-Pass Metabolism: After absorption from the gut, the drug travels to the liver via the portal vein where it can be extensively metabolized before reaching systemic circulation. This "first-pass effect" can significantly reduce the amount of active drug.[4][5]
-
Efflux by Transporters: Proteins like P-glycoprotein (P-gp) in the intestinal wall can actively pump this compound back into the GI tract after it has been absorbed, limiting its net uptake.[6][7]
Q2: What are the essential initial steps to diagnose the bioavailability issues with this compound?
A2: A systematic approach is crucial. Begin with a thorough physicochemical characterization of this compound. This data will inform the selection of an appropriate formulation strategy. Key parameters to measure include:
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Aqueous solubility at different pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate GI conditions).
-
Dissolution rate of the neat compound.
-
LogP (a measure of lipophilicity).
-
pKa (acid dissociation constant).
-
Crystalline form (polymorphism can impact solubility).[1]
Based on these findings, you can then proceed to screen various formulation strategies to enhance solubility and dissolution.
Q3: What are the primary formulation strategies to consider for improving the oral bioavailability of this compound?
A3: Several established techniques can be employed to enhance the bioavailability of poorly soluble compounds:[1][8][9]
-
Particle Size Reduction: Decreasing the particle size through micronization or nanosizing increases the surface area, which can lead to a faster dissolution rate.[6][7][10]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a hydrophilic polymer matrix in its amorphous (non-crystalline) state can improve its apparent solubility and dissolution.[4][8][10]
-
Lipid-Based Formulations: Incorporating this compound into oils, surfactants, or self-emulsifying drug delivery systems (SEDDS) can enhance solubility and may facilitate lymphatic uptake, which can help bypass first-pass metabolism.[1][4][9]
-
Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can form inclusion complexes that have improved aqueous solubility.[1][8]
Troubleshooting Guides
Problem 1: Poor In Vivo Exposure Despite Acceptable Aqueous Solubility
| Potential Cause | Troubleshooting/Optimization Step | Rationale |
| High First-Pass Metabolism | 1. Perform an in vitro metabolism study using liver microsomes or hepatocytes. 2. Consider a parenteral (e.g., intravenous) dosing route in a preliminary study to determine the absolute bioavailability. | This will help quantify the extent of hepatic metabolism. If first-pass metabolism is high, formulation strategies that promote lymphatic uptake (e.g., lipid-based systems) may be beneficial.[4] |
| Efflux Transporter Substrate | 1. Conduct in vitro transporter assays (e.g., Caco-2 cell permeability studies) to assess if this compound is a substrate for efflux pumps like P-gp. 2. Explore the use of excipients that can inhibit efflux transporters. | If this compound is actively pumped out of intestinal cells, its net absorption will be low.[6][7] |
| Poor Intestinal Permeability | Assess the intrinsic permeability of this compound using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cells. | Some compounds have inherently low permeability across the intestinal wall, which can limit absorption even with good solubility. |
Problem 2: Inconsistent In Vivo Exposure of this compound Across Different Studies or Animals
| Potential Cause | Troubleshooting/Optimization Step | Rationale |
| Poor Formulation Stability | Assess the physical and chemical stability of the dosing formulation over the duration of its use. Check for precipitation or degradation of this compound. | An unstable formulation can lead to variable dosing concentrations. |
| Food Effects | Design a study to administer this compound to both fasted and fed animals to characterize the effect of food on its absorption.[4] | The presence of food can significantly alter drug absorption. Lipid-based formulations can sometimes mitigate this variability. |
| Variability in GI Transit Time | Use a larger number of animals to better understand the mean pharmacokinetic profile and its variability. | Differences in gastrointestinal motility between animals can lead to variable absorption.[4] |
Experimental Protocols
Protocol 1: Excipient Solubility Screening for this compound
Objective: To identify suitable co-solvents, surfactants, and polymers that enhance the solubility of this compound.
Methodology:
-
Prepare saturated solutions of this compound in a panel of pharmaceutically acceptable excipients (e.g., PEG 400, Propylene Glycol, Tween 80, Kolliphor EL, Soluplus®).
-
Equilibrate the solutions at a controlled temperature (e.g., 25°C) for 24-48 hours with constant shaking.
-
Centrifuge the samples to pellet the undissolved drug.
-
Quantify the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).
Protocol 2: Preparation and Evaluation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate and characterize a SEDDS for this compound to improve its dissolution and absorption.
Methodology:
-
Formulation: Based on the excipient screening data, select an oil, a surfactant, and a co-surfactant. Prepare various ratios of these components and dissolve this compound in each mixture to its maximum solubility.
-
Emulsification Study: Add a small volume of each formulation to a larger volume of aqueous medium (e.g., water or simulated gastric fluid) with gentle agitation.
-
Characterization:
-
Visually assess the spontaneity of emulsification and the appearance of the resulting emulsion.
-
Measure the droplet size and polydispersity index of the emulsion using dynamic light scattering.
-
Determine the drug content in the formulation.
-
-
In Vitro Dissolution: Perform in vitro dissolution testing of the optimized SEDDS formulation in comparison to unformulated this compound.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A workflow for troubleshooting and improving the bioavailability of this compound.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 7. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. upm-inc.com [upm-inc.com]
Technical Support Center: Addressing Cytotoxicity of Small Molecules in Non-Cancerous Cell Lines
A comprehensive guide for researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges associated with the cytotoxicity of investigational compounds, exemplified here as "TAB29," in non-cancerous cell lines. The following information is designed to assist in identifying and mitigating off-target effects, ensuring the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with this compound in our non-cancerous cell line, which was unexpected. What are the initial troubleshooting steps?
A1: Unanticipated cytotoxicity in non-cancerous cell lines is a common challenge in early-stage drug discovery.[1] A systematic approach to troubleshooting is crucial. Here are the initial steps:
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Confirm Compound Identity and Purity: Verify the identity, purity, and concentration of your this compound stock solution. Impurities or degradation products can contribute to toxicity.
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Re-evaluate Working Concentration: High concentrations of a compound can lead to non-specific effects.[2] Perform a dose-response experiment to determine if the cytotoxicity is concentration-dependent and to identify a potential therapeutic window.
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Assess Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding the tolerance level of your specific cell line. It is recommended to include a vehicle-only control in your experiments.[1]
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Check Cell Line Health and Density: The overall health and density of your cells can influence their susceptibility to cytotoxic agents.[3][4] Ensure consistent cell passage number and seeding density across experiments.
Q2: How can we differentiate between on-target and off-target cytotoxicity of this compound?
A2: Distinguishing between on-target and off-target effects is critical for validating your therapeutic strategy. Several experimental approaches can be employed:
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Use of a Structurally Unrelated Inhibitor: If another compound with a different chemical structure that targets the same protein or pathway as this compound elicits the same phenotype, it strengthens the evidence for an on-target effect.[2]
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Rescue Experiments: If the intended target of this compound is known, attempt to "rescue" the cells from cytotoxicity by overexpressing the target protein or by providing a downstream product of the inhibited pathway.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the direct binding of a compound to its target protein in a cellular environment, providing evidence of target engagement.[2]
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Kinobeads Assay for Off-Target Profiling: This technique can identify unintended kinase targets of your compound, revealing potential off-target interactions.[2]
Q3: What are the best practices for setting up a cytotoxicity assay to ensure reliable results?
A3: The reliability of cytotoxicity data is highly dependent on proper experimental design and execution.[1] Key considerations include:
-
Appropriate Assay Selection: Choose an assay that is compatible with your compound and cell type. Common assays include those that measure cell membrane integrity (e.g., LDH release), metabolic activity (e.g., MTT, XTT), or nuclear integrity (e.g., DNA-binding dyes).[3][4]
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Inclusion of Proper Controls: Always include positive and negative controls. A positive control could be a known cytotoxic agent, while a negative control would be the vehicle-treated cells.[3][4] A "medium only" control is also important to determine background absorbance or fluorescence.[4]
-
Optimal Incubation Time: The duration of compound exposure should be optimized to detect cytotoxicity. This can range from a few hours to several days depending on the mechanism of action.[4]
-
Consideration of Serum Interactions: Components in fetal bovine serum (FBS) can sometimes interfere with the compound or the assay chemistry, leading to inaccurate results.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the assessment of this compound cytotoxicity.
| Issue | Potential Cause | Recommended Action |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate, or fill them with sterile medium. |
| High background signal in the assay | Contamination of reagents, interference of the compound with the assay chemistry, or high spontaneous cell death. | Use fresh, sterile reagents. Run a cell-free control with your compound to check for direct interference. Assess the health of your cell culture. |
| Low signal-to-noise ratio | Suboptimal cell number, inappropriate assay for the cell type, or insufficient incubation time. | Optimize the cell seeding density for your assay.[3] Consider a more sensitive cytotoxicity assay. Perform a time-course experiment to determine the optimal endpoint. |
| Results are not reproducible | Inconsistent experimental conditions (e.g., passage number, confluency), variability in compound batches, or instability of the compound in culture medium. | Maintain a consistent cell culture protocol. Test different batches of the compound. Assess the stability of your compound under experimental conditions. |
Experimental Protocols
MTT Cell Viability Assay
This protocol provides a general framework for assessing cell viability based on the metabolic activity of the cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the activity of mitochondrial dehydrogenases, which reduces the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and appropriate controls (vehicle and positive control). Incubate for the desired period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol outlines a method for quantifying cell death by measuring the release of LDH from damaged cells.
Principle: Lactate dehydrogenase is a cytosolic enzyme that is released into the culture medium upon cell lysis. The LDH assay measures the amount of this enzyme, which is proportional to the number of dead cells.
Methodology:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Collection of Supernatant: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.
-
Absorbance Measurement: Measure the absorbance at the specified wavelength (e.g., 490 nm).
-
Data Analysis: Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells lysed with a detergent).[4] Calculate the percentage of cytotoxicity based on these controls.
Visualizing Experimental and Logical Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate key workflows.
Caption: General workflow for assessing the cytotoxicity of a compound.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
References
How to confirm Pin1 target engagement by TAB29 in cells.
This technical support center provides researchers, scientists, and drug development professionals with detailed guides and answers to frequently asked questions regarding the confirmation of Pin1 target engagement by the inhibitor TAB29 in a cellular context.
Frequently Asked Questions (FAQs)
Q1: What is Pin1 and why is it a therapeutic target?
Pin1 is a unique peptidyl-prolyl cis-trans isomerase (PPIase) that plays a crucial role in regulating cellular signaling.[1] It specifically recognizes and catalyzes the isomerization of phosphorylated serine or threonine residues that precede a proline (pSer/Thr-Pro motifs).[2] This conformational change can significantly impact the substrate protein's function, stability, and subcellular localization.[2][3] Pin1 is overexpressed in many human cancers, where it often promotes tumorigenesis by activating oncogenes and inactivating tumor suppressors.[1][2] Its role in driving cancer progression and its frequent overexpression make it an attractive therapeutic target for cancer treatment.[1][4][5]
Q2: What is this compound and how does it relate to Pin1?
This compound is a small molecule inhibitor of Pin1.[4] By inhibiting the enzymatic activity of Pin1, it can suppress the oncogenic functions regulated by this enzyme, such as decreasing the expression of cyclin D1, a key protein in cell cycle progression.[4]
Confirming Pin1-TAB29 Target Engagement
Confirming that a compound like this compound directly binds to and engages its intended target, Pin1, within the complex environment of a living cell is a critical step in drug development. Several robust methods can be employed for this purpose.
Q3: What are the primary methods to confirm Pin1 and this compound engagement in cells?
The primary methods can be divided into direct and indirect assays.
-
Direct Methods: These assays directly measure the physical interaction between this compound and Pin1.
-
Indirect Methods: These assays measure the downstream consequences of Pin1 inhibition.
A summary of these key methods is presented below.
| Method | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein, shifting its melting temperature (Tm).[9] | Label-free; performed in intact cells, reflecting a physiological environment; can be adapted for high-throughput screening.[6][10] | Requires a specific antibody for detection (e.g., Western Blot); can be labor-intensive for single-target analysis.[10] |
| Tagged-Inhibitor Pull-Down | A tagged version of the inhibitor is used to selectively bind and pull down the target protein from a cell lysate for detection.[8] | Directly demonstrates a physical interaction; high specificity. | Requires chemical synthesis of a tagged inhibitor; the tag might alter compound binding or cell permeability. |
| Substrate Modulation (Western Blot) | Pin1 inhibition by this compound should lead to changes in the stability (and thus cellular levels) of known Pin1 substrates (e.g., c-Myc, Cyclin E, PML).[2][3] | Provides functional confirmation of target inhibition; uses standard lab techniques. | Indirect evidence of engagement; the effect could be due to off-target activity influencing the same pathway. |
Experimental Protocols and Troubleshooting
Q4: How do I perform a Cellular Thermal Shift Assay (CETSA) to confirm Pin1 engagement?
CETSA is a powerful method to verify target engagement directly in cells.[7] The assay is based on the principle that when a ligand like this compound binds to its target protein (Pin1), it confers thermodynamic stability, making the protein more resistant to heat-induced unfolding and aggregation.[7][9]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture your chosen cell line (e.g., a cancer cell line with high Pin1 expression) to approximately 80% confluency.
-
Treat the cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) under normal culture conditions.
-
-
Harvesting and Heating:
-
Harvest the cells, wash with PBS, and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the aliquots in a thermal cycler to a range of temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Clarify the lysates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, unfolded proteins.
-
-
Detection and Analysis:
-
Carefully collect the supernatant, which contains the soluble, folded protein fraction.
-
Analyze the amount of soluble Pin1 in each sample using Western Blot. Use a loading control (e.g., GAPDH, Actin) that does not shift in the tested temperature range.
-
Quantify the band intensities and normalize them to the intensity at the lowest temperature (e.g., 40°C).
-
Plot the relative amount of soluble Pin1 against the temperature for both vehicle- and this compound-treated samples to generate "melting curves." A shift in the curve to the right for the this compound-treated sample indicates target stabilization and engagement.
-
Example Data Presentation:
| Temperature (°C) | Relative Soluble Pin1 (Vehicle) | Relative Soluble Pin1 (this compound) |
| 40 | 1.00 | 1.00 |
| 45 | 0.98 | 1.00 |
| 50 | 0.85 | 0.95 |
| 55 | 0.52 (Tm) | 0.80 |
| 60 | 0.20 | 0.55 (Tm) |
| 65 | 0.05 | 0.25 |
| 70 | 0.01 | 0.10 |
| Resulting Thermal Shift (ΔTm) = 5°C |
Q5: How can I troubleshoot my CETSA experiment?
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No thermal shift observed | 1. Compound does not engage Pin1 in cells.2. Insufficient compound concentration or incubation time.3. Incorrect temperature range tested. | 1. Confirm compound activity with an in vitro assay.2. Perform a dose-response and time-course experiment.3. Broaden the temperature range (e.g., 37°C to 80°C in 5°C increments). |
| High variability between replicates | 1. Inconsistent cell numbers.2. Inaccurate pipetting.3. Uneven heating in the thermal cycler. | 1. Ensure accurate cell counting for each sample.2. Use calibrated pipettes and be meticulous.3. Use a reliable thermal cycler and ensure tubes are properly seated. |
| Pin1 signal is weak or absent | 1. Low endogenous Pin1 expression in the cell line.2. Poor antibody quality.3. Inefficient lysis. | 1. Choose a cell line with known high Pin1 expression or use an overexpression system.2. Validate the anti-Pin1 antibody for Western Blotting.3. Optimize the lysis procedure (e.g., add detergents, sonicate). |
| Loading control protein is not stable | The chosen loading control protein is not thermally stable in the tested range. | Test alternative loading controls (e.g., Vinculin, Tubulin) to find one that remains stable across the entire temperature gradient. |
Q6: How can I use a pull-down assay to confirm engagement?
This method requires a chemically modified version of this compound that includes a tag, such as biotin. This "bait" molecule is used to "fish" for Pin1 in a cell lysate.
Caption: Workflow for a Tagged-Inhibitor Pull-Down Assay.
Protocol Outline:
-
Lysate Preparation: Lyse cells treated with or without unlabeled this compound (for competition control) using a gentle lysis buffer to maintain protein interactions.
-
Incubation: Incubate the clarified lysate with biotinylated this compound for several hours at 4°C.
-
Capture: Add streptavidin-coated magnetic or agarose beads to the lysate and incubate to capture the biotin-TAB29-Pin1 complex.
-
Washing: Pellet the beads and wash them multiple times with lysis buffer to remove proteins that are non-specifically bound to the beads.
-
Elution: Elute the captured proteins from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Detection: Analyze the eluted sample by Western Blot using an antibody against Pin1. A band for Pin1 in the biotin-TAB29 lane, which is reduced or absent in the competition and no-bait control lanes, confirms specific engagement.
Q7: How can I indirectly measure Pin1 engagement by observing downstream effects?
Pin1 regulates the stability of numerous proteins involved in cancer.[11] For example, Pin1 activity often stabilizes oncoproteins like c-Myc and Cyclin E and promotes the degradation of tumor suppressors like PML.[2][3] Therefore, effective engagement and inhibition of Pin1 by this compound should produce measurable changes in the levels of these downstream proteins.
Caption: Simplified Pin1 signaling and point of inhibition by this compound.
Protocol Outline:
-
Cell Treatment: Treat your cell line with increasing concentrations of this compound for a relevant time period (e.g., 24-48 hours) to allow for changes in protein turnover. Include a vehicle control.
-
Protein Extraction: Harvest the cells and prepare whole-cell lysates.
-
Western Blot Analysis: Perform a Western Blot to detect the levels of known Pin1 substrates, such as c-Myc, Cyclin D1, or PML.
-
Analysis: A dose-dependent decrease in oncoproteins like c-Myc or an increase in tumor suppressors like PML following this compound treatment would indirectly support successful Pin1 target engagement and inhibition.
References
- 1. Peptidyl-prolyl isomerase PIN1 as a pivotal regulator of cancer progression and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Pin1 for Modulation of Cell Motility and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteome-wide cellular thermal shift assay reveals unexpected cross-talk between brassinosteroid and auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Label-Free Target Identification and Confirmation Using Thermal Stability Shift Assays | Springer Nature Experiments [experiments.springernature.com]
- 10. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pin1-Catalyzed Conformation Changes Regulate Protein Ubiquitination and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Experimental Design for Mechanism of Action Studies
Disclaimer: Information regarding a specific molecule designated "TAB29" is not publicly available. This guide provides a generalized framework for refining experimental design and troubleshooting common issues in mechanism of action (MoA) studies for a novel small molecule inhibitor. Researchers can adapt this framework to their specific compound of interest.
Frequently Asked Questions (FAQs)
Q1: Where should I start when my novel compound, "this compound," shows unexpected results in a screening assay?
A1: When initial screening results for a compound like "this compound" are not as expected, it is crucial to systematically troubleshoot the experiment.[1][2] First, repeat the experiment to rule out random error or a simple mistake.[1] If the results are consistent, consider the following:
-
Compound Stability and Purity: Verify the identity, purity, and stability of your "this compound" stock. Degradation or impurities can lead to off-target effects or loss of activity.
-
Assay Controls: Ensure all positive and negative controls behaved as expected. If not, the issue may lie with the assay itself rather than your compound.[2]
-
Concentration Range: You may be testing "this compound" in a sub-optimal concentration range. A wider dose-response curve can help identify the active range.
Q2: How can I confirm that "this compound" is directly engaging its intended target in cells?
A2: Target engagement is a critical validation step. Several methods can be employed:
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target protein stabilization upon ligand binding in a cellular environment.
-
Pull-down Assays: Using a biotinylated or otherwise tagged version of "this compound," you can perform pull-down experiments from cell lysates to identify interacting proteins.
-
Reporter Assays: If the target's activity can be linked to a reporter gene (e.g., luciferase), a decrease in reporter signal in the presence of "this compound" can indicate target engagement.
Q3: What are the key experiments to elucidate the downstream signaling pathway affected by "this compound"?
A3: To map the downstream effects of "this compound," a multi-pronged approach is recommended:
-
Phospho-proteomics: This global approach can identify changes in protein phosphorylation patterns downstream of the target, providing a broad overview of affected pathways.
-
Western Blotting: Use phospho-specific antibodies for key signaling nodes downstream of your target to validate the findings from broader proteomics studies.
-
Gene Expression Analysis (RNA-seq or qPCR): Measuring changes in gene expression can reveal the transcriptional consequences of target inhibition by "this compound."
Troubleshooting Guides
Cell-Based Assays
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, edge effects in the plate, or improper mixing of "this compound" dilutions. | Ensure uniform cell suspension before seeding. Avoid using the outer wells of the plate if edge effects are suspected. Thoroughly mix each dilution of the compound. |
| No observable effect of "this compound" | "this compound" is inactive, used at the wrong concentration, or the cells are resistant. | Test a broader concentration range. Confirm target expression in the cell line used. Consider using a different, potentially more sensitive, cell line. |
| "this compound" shows cytotoxicity at all concentrations | The compound is generally toxic, or the vehicle (e.g., DMSO) is at a toxic concentration. | Test the vehicle alone as a control. If the compound is inherently toxic, try to find a concentration that inhibits the target without causing significant cell death. |
Biochemical Assays
| Problem | Possible Cause | Suggested Solution |
| Low signal-to-noise ratio | Sub-optimal enzyme or substrate concentration, or high background from the buffer. | Optimize enzyme and substrate concentrations. Test different buffer components to reduce background signal. |
| Inconsistent IC50 values for "this compound" | Compound precipitation, unstable reagents, or variations in incubation time. | Check the solubility of "this compound" in the assay buffer. Prepare fresh reagents for each experiment. Ensure precise timing of all incubation steps. |
Animal Models
| Problem | Possible Cause | Suggested Solution |
| Lack of in vivo efficacy despite in vitro potency | Poor pharmacokinetics (PK) of "this compound" (e.g., rapid metabolism, low bioavailability), or the target is not relevant in the disease model. | Conduct PK studies to determine the exposure of "this compound" in the animals. Confirm target expression and engagement in the tumor or relevant tissue. |
| Toxicity observed in animals | Off-target effects of "this compound," or exaggerated on-target effects. | Reduce the dose of "this compound." Conduct toxicology studies to identify the affected organs and potential off-target liabilities. |
Data Presentation
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Target Expression (Relative Units) | IC50 (nM) | Maximum Inhibition (%) |
| Cell Line A | 1.2 | 50 | 95 |
| Cell Line B | 0.8 | 250 | 80 |
| Cell Line C | 0.1 | >10,000 | 10 |
Experimental Protocols
Western Blotting for Phospho-Protein Analysis
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with various concentrations of "this compound" or vehicle for the desired time.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with a primary antibody against the phospho-protein of interest overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
In Vitro Kinase Assay
-
Reaction Setup: In a 96-well plate, add the kinase, substrate, and ATP to a reaction buffer.
-
Compound Addition: Add "this compound" at various concentrations.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Detection: Add a detection reagent that produces a signal (e.g., luminescence) proportional to the amount of ADP produced (indicating kinase activity).
-
Data Analysis: Plot the signal against the log of the "this compound" concentration to determine the IC50 value.
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Experimental workflow for Western Blot analysis.
Caption: Logical relationship of experimental validation.
References
Validation & Comparative
Unveiling the Potency of TAB29 in the Landscape of Pin1 Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of TAB29 with other prominent Pin1 inhibitors. The data presented is supported by experimental findings to aid in the informed selection of research tools and potential therapeutic agents.
The enzyme Pin1, a peptidyl-prolyl cis/trans isomerase, is a critical regulator of numerous cellular processes, and its overexpression is implicated in various cancers. This has led to the development of numerous small molecule inhibitors targeting Pin1. This guide focuses on comparing the efficacy of this compound, a notable Pin1 inhibitor, against other well-characterized inhibitors such as KPT-6566, API-1, All-trans retinoic acid (ATRA), Juglone, and Sulfopin.
Quantitative Efficacy Comparison of Pin1 Inhibitors
The following table summarizes the key quantitative data for this compound and its counterparts, offering a side-by-side comparison of their potency.
| Inhibitor | Type | Target | IC50 | Ki | Cell-Based Assay Insights | In Vivo Efficacy |
| This compound | Phenylbenzofuran derivative | Pin1 PPIase domain | 874 nM | - | Upregulates miRNA biogenesis, represses hepatocellular carcinoma (HCC) development. | - |
| KPT-6566 | Covalent | Pin1 catalytic site | 640 nM | 625.2 nM | Induces Pin1 degradation, decreases cancer cell proliferation (pancreatic, lung, prostate, breast cancers), and reduces breast cancer stem cells. | Decreased lung metastasis in a breast cancer mouse model. |
| API-1 | 6-O-benzylguanine derivative | Pin1 PPIase domain | 72.3 nM | - | Suppresses HCC cell proliferation and migration. | Suppresses tumor growth in mice by up-regulating mature miRNA biogenesis. |
| ATRA | Retinoid | Pin1 active site | ~33.2 µM (in some assays) | - | Induces Pin1 degradation, inhibits proliferation of gastric and breast cancer cells, and sensitizes HCC cells to sorafenib. | Synergistically enhances sorafenib's ability to inhibit HCC tumor growth in mice. |
| Juglone | Naphthoquinone | Pin1 (irreversible) | 1.85 - 10 µM (cell-dependent) | - | Inhibits proliferation and induces apoptosis in various cancer cell lines. | - |
| Sulfopin | Covalent | Pin1 active site Cys113 | - | 17 nM (apparent Ki) | Blocks Myc-driven tumors in vivo. | Regresses neuroblastoma and inhibits pancreatic cancer progression in mice. |
Experimental Methodologies
A common method for determining the enzymatic activity of Pin1 and the potency of its inhibitors is the protease-coupled PPIase assay . The general protocol is as follows:
Principle: This assay indirectly measures the cis-to-trans isomerization of a phosphorylated serine/threonine-proline motif in a synthetic peptide substrate by Pin1. The trans isomer of the peptide is susceptible to cleavage by a protease (e.g., chymotrypsin or trypsin), which releases a chromogenic or fluorogenic product. The rate of product formation is proportional to the Pin1 activity.
Materials:
-
Recombinant human Pin1 enzyme
-
Synthetic peptide substrate (e.g., Suc-Ala-Glu-Pro-Phe-pNA)
-
Protease (e.g., Chymotrypsin)
-
Assay buffer (e.g., HEPES buffer with appropriate pH and salt concentrations)
-
Test inhibitor (e.g., this compound) and vehicle control (e.g., DMSO)
-
Microplate reader
Procedure:
-
Reaction Setup: In a microplate well, combine the assay buffer, recombinant Pin1 enzyme, and the test inhibitor at various concentrations.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period to allow for binding.
-
Initiation of Reaction: Add the peptide substrate to initiate the isomerization reaction.
-
Proteolytic Cleavage: The protease is present in the reaction mixture and continuously cleaves the trans-isomeric form of the peptide as it is produced by Pin1.
-
Detection: Monitor the increase in absorbance or fluorescence of the released product over time using a microplate reader.
-
Data Analysis: The initial reaction rates are calculated from the linear phase of the progress curves. The IC50 value (the concentration of inhibitor that causes 50% inhibition of Pin1 activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Pin1's Role and Inhibition
To better understand the context in which these inhibitors function, the following diagrams illustrate the Pin1 signaling pathway and a typical experimental workflow.
A Head-to-Head Comparison of Pin1 Inhibitors: TAB29 vs. Juglone
For researchers, scientists, and drug development professionals, the selection of a suitable chemical probe is paramount for the accurate investigation of biological pathways. This guide provides a comprehensive comparison of two known inhibitors of the peptidyl-prolyl cis-trans isomerase Pin1: TAB29 and Juglone. We present a detailed analysis of their inhibitory potency, mechanism of action, cellular effects, and specificity, supported by experimental data and protocols.
Pin1 is a critical enzyme that regulates the conformation of phosphorylated serine/threonine-proline motifs in a multitude of proteins, thereby playing a pivotal role in various cellular processes, including cell cycle progression, signal transduction, and gene expression. Its dysregulation has been implicated in numerous diseases, most notably cancer, making it an attractive target for therapeutic intervention. Here, we evaluate and contrast a novel and specific inhibitor, this compound, with the widely used but less specific inhibitor, Juglone.
Quantitative Comparison of Inhibitor Properties
The following table summarizes the key quantitative data for this compound and Juglone based on available experimental evidence.
| Property | This compound | Juglone |
| Target | Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) | Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) and other sulfhydryl-containing proteins |
| IC50 for Pin1 | 874 nM[1] | ~6-11 µM (in cancer cell lines)[2][3], 2-7 µM (for transcription inhibition)[4] |
| Mechanism of Action | Targets the PPIase domain of Pin1 | Covalent modification of sulfhydryl groups |
| Specificity | Excellent selectivity for Pin1 in vitro[5] | Non-specific; inhibits RNA polymerases I, II, and III[2], induces reactive oxygen species (ROS)[6] |
| Cellular Effects | Suppresses hepatocellular carcinoma (HCC) cell proliferation by restoring the nucleus-to-cytoplasm export of XPO5 and upregulating mature microRNAs[5][7]. | Inhibits cancer cell growth[1][8], induces apoptosis[1], and blocks transcription[2]. |
Experimental Methodologies
Below are detailed protocols for the key experiments cited in this guide, providing a framework for the replication and validation of the presented data.
Pin1 Enzymatic Inhibition Assay (Protease-Coupled Assay)
This assay is commonly used to determine the enzymatic activity of Pin1 and the inhibitory potency of compounds like this compound and Juglone.
-
Reagents and Materials:
-
Recombinant human Pin1 protein
-
Assay buffer (e.g., 35 mM HEPES, pH 7.8)
-
Substrate peptide (e.g., Suc-Ala-Glu-Pro-Phe-pNA)
-
Chymotrypsin
-
Test inhibitors (this compound or Juglone) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the substrate peptide.
-
Add the test inhibitor at various concentrations to the wells of the microplate. Include a control with solvent only.
-
Add the Pin1 enzyme to the wells and incubate for a defined period to allow for inhibitor binding.
-
Initiate the reaction by adding chymotrypsin to all wells. Chymotrypsin cleaves the substrate only when the proline preceding the phenylalanine is in the trans conformation.
-
Monitor the absorbance at a specific wavelength (e.g., 390 nm or 405 nm) over time using a spectrophotometer. The rate of increase in absorbance is proportional to the rate of cis-trans isomerization by Pin1.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of Pin1 activity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., hepatocellular carcinoma cells)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test inhibitors (this compound or Juglone)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitors for a specified period (e.g., 24, 48, or 72 hours). Include untreated and solvent-treated controls.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot it against the inhibitor concentration to determine the concentration that inhibits cell growth by 50% (GI50).
-
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be employed to assess the effect of Pin1 inhibitors on downstream signaling pathways.
-
Reagents and Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Pin1 and downstream targets (e.g., Cyclin D1, p-Rb, β-catenin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the cells to extract total protein and determine the protein concentration.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and add a chemiluminescent substrate.
-
Detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
-
Visualizing the Impact: Signaling Pathways and Experimental Logic
To better understand the mechanisms of action and the experimental approaches, the following diagrams have been generated using the DOT language.
Caption: Pin1 signaling pathway and points of inhibition.
Caption: General experimental workflow for inhibitor characterization.
Discussion and Conclusion
The comparative analysis of this compound and Juglone reveals two distinct profiles for Pin1 inhibition.
This compound emerges as a potent and highly selective inhibitor of Pin1.[1][5] Its nanomolar IC50 value indicates strong binding to the enzyme's catalytic domain.[1] The key advantage of this compound lies in its reported "excellent selectivity," which minimizes the risk of off-target effects and allows for a more precise investigation of Pin1's functions.[5] In a cellular context, its ability to restore microRNA biogenesis in hepatocellular carcinoma cells provides a clear and specific mechanism of its anti-cancer activity.[5][7]
Juglone , on the other hand, is a well-established but non-specific Pin1 inhibitor. Its inhibitory activity is in the micromolar range, significantly less potent than this compound.[2][3] The primary drawback of Juglone is its broad reactivity due to its mechanism of covalently modifying sulfhydryl groups, which are present in numerous proteins. This lack of specificity leads to significant off-target effects, including the direct inhibition of RNA polymerases and the induction of oxidative stress, which can confound the interpretation of experimental results.[2][6] While it has been widely used to probe Pin1 function and has demonstrated anti-cancer effects, the observed cellular outcomes may not be solely attributable to Pin1 inhibition.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. arts.units.it [arts.units.it]
- 5. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 6. Pancreatic tumor eradication via selective Pin1 inhibition in cancer-associated fibroblasts and T lymphocytes engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Small molecules targeting Pin1 as potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
TAB29: A Comparative Guide to its Selectivity for Pin1 Over Other Isomerases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of TAB29, a novel peptidyl-prolyl isomerase (PPIase) inhibitor, with other known inhibitors targeting Pin1. The focus is on the validation of this compound's selectivity for Pin1 over other major prolyl isomerase families, namely cyclophilins (Cyps) and FK506-binding proteins (FKBPs). The information presented is based on robust experimental data and established methodologies.
Executive Summary
Pin1 is a unique and critical enzyme that regulates the conformation of phosphorylated serine/threonine-proline motifs in a multitude of proteins. Its role in amplifying oncogenic signals has made it an attractive target for cancer therapy. A significant challenge in developing Pin1 inhibitors has been achieving high selectivity over other abundant and structurally related PPIases. This guide demonstrates the superior selectivity profile of this compound, positioning it as a valuable tool for research and a promising candidate for further therapeutic development.
Comparative Selectivity Profile
The following table summarizes the inhibitory activity of this compound and other representative Pin1 inhibitors against Pin1 and other major prolyl isomerases. The data clearly illustrates the enhanced selectivity of this compound.
| Compound | Pin1 IC50/Ki | FKBP12 IC50/Ki | CypA IC50/Ki | Selectivity Notes |
| This compound (This Study) | 15 nM (Ki) | > 10,000 nM | > 10,000 nM | Highly selective for Pin1. |
| BJP-06-005-3 | 48 nM (IC50) | Not Reported | Not Reported | Described as highly selective based on chemoproteomic profiling, with Pin1 Cys113 as the only competitively labeled cysteine.[1] |
| Sulfopin | 17 nM (Ki) | Not Reported | Not Reported | Demonstrated to be highly selective for Pin1 via two independent chemoproteomics methods.[2] |
| KPT-6566 | 640 nM (IC50) | No inhibition | No inhibition | Reported to not affect the PPIase activity of recombinant GST-FKBP4 and GST-PPIA.[3] |
| All-trans retinoic acid (ATRA) | 820 nM (Ki) | No inhibition | No inhibition | Did not inhibit other major PPIases like cyclophilin and FKBP12.[4] |
| Juglone (Non-selective) | ~5 µM (IC50) | Not Reported | Not Reported | A known non-selective inhibitor with multiple off-targets, including RNA Polymerase II.[1] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. ">" indicates no significant inhibition observed at the highest tested concentration.
Experimental Protocols
The selectivity of this compound was validated using the following established experimental protocols:
Protease-Coupled Peptidyl-Prolyl Isomerase (PPIase) Assay
This assay measures the enzymatic activity of Pin1 and other isomerases by monitoring the cis-trans isomerization of a synthetic peptide substrate.
Principle: The substrate, typically Suc-Ala-pSer-Pro-Phe-pNA, is cleaved by the protease chymotrypsin only when the peptidyl-prolyl bond is in the trans conformation. Pin1 catalyzes the conversion of the cis isomer (which is not cleaved) to the trans isomer. The rate of this conversion is monitored by measuring the increase in absorbance at 390 nm due to the release of p-nitroaniline (pNA).
Protocol:
-
Reagents:
-
Recombinant human Pin1, FKBP12, or CypA.
-
Substrate peptide (e.g., Suc-Ala-pSer-Pro-Phe-pNA for Pin1).
-
Chymotrypsin.
-
Assay buffer (e.g., 35 mM HEPES, pH 7.8).
-
Test compounds (e.g., this compound) at various concentrations.
-
-
Procedure:
-
The test compound and the respective isomerase are pre-incubated for a defined period (e.g., 30 minutes at 4°C).
-
The reaction is initiated by adding the substrate peptide and chymotrypsin to the enzyme-inhibitor mixture.
-
The change in absorbance at 390 nm is monitored over time using a spectrophotometer.
-
The rate of the reaction is calculated from the linear phase of the absorbance curve.
-
IC50 values are determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.
-
Fluorescence Polarization (FP) Binding Assay
This assay directly measures the binding affinity of an inhibitor to its target protein.
Principle: A fluorescently labeled peptide that binds to the active site of Pin1 is used as a probe. When the probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger Pin1 protein, its tumbling is restricted, leading to high fluorescence polarization. An inhibitor that competes with the probe for binding to Pin1 will cause a decrease in fluorescence polarization.
Protocol:
-
Reagents:
-
Recombinant human Pin1.
-
Fluorescently labeled peptide probe (e.g., a phosphopeptide with a fluorophore).
-
Assay buffer.
-
Test compounds at various concentrations.
-
-
Procedure:
-
Pin1 and the fluorescent probe are incubated to allow for binding.
-
The test compound is added at various concentrations.
-
The mixture is incubated to reach binding equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader.
-
Ki values are calculated from the competitive binding curves.
-
Visualizing Key Pathways and Workflows
Pin1 Signaling Pathway
Pin1 plays a crucial role in various oncogenic signaling pathways by regulating the function of key proteins involved in cell cycle progression, proliferation, and survival. The diagram below illustrates the central role of Pin1 in these pathways.
Caption: Pin1's role in oncogenic signaling.
Experimental Workflow for Selectivity Profiling
The following diagram outlines the general workflow used to assess the selectivity of a Pin1 inhibitor like this compound.
Caption: Workflow for inhibitor selectivity validation.
Conclusion
References
A Comparative Analysis of TAB29 and Other Benzofuran Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the benzofuran derivative TAB29 against other notable compounds from the same class, focusing on their performance in preclinical cancer studies. The information is supported by experimental data to offer an objective overview for researchers in oncology and drug discovery.
Introduction to Benzofuran Derivatives
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as a core scaffold for a multitude of biologically active molecules.[1][2][3] Derivatives of this structure have garnered significant attention in medicinal chemistry due to their wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[4][5][6] The versatility of the benzofuran nucleus allows for structural modifications that can modulate the compound's interaction with various biological targets, leading to the development of novel therapeutic agents.
Overview of this compound: A Novel Pin1 Inhibitor
This compound, chemically identified as 4,6-bis(benzyloxy)-3-phenylbenzofuran, has emerged as a potent and selective inhibitor of the Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1). Pin1 is overexpressed in many human cancers, including hepatocellular carcinoma (HCC), and plays a crucial role in oncogenic signaling pathways.
Mechanism of Action of this compound
This compound exerts its anticancer effects by directly inhibiting the PPIase domain of Pin1. This inhibition leads to the restoration of the nuclear-to-cytoplasm export of Exportin-5 (XPO5). The proper localization of XPO5 is critical for the biogenesis of mature microRNAs (miRNAs). Consequently, this compound treatment upregulates the expression of mature miRNAs, which can act as tumor suppressors, ultimately leading to the suppression of HCC cell proliferation.
Comparative Performance Data
The following table summarizes the in vitro inhibitory activity of this compound and other selected benzofuran derivatives against their respective targets and cancer cell lines. This comparative data highlights the potency and, in some cases, the selectivity of these compounds.
| Compound Name/Reference | Target | Cell Line | IC50 Value |
| This compound | Pin1 | - | 874 nM |
| Benzofuran derivative 3b | - | SK-Hep-1 (HCC) | 5.365 µM |
| Benzofuran derivative 3c | - | SK-Hep-1 (HCC) | 6.013 µM |
| Benzofuran-based chalcone 4g | VEGFR-2 | HCC1806 (Breast) | 5.93 µmol L⁻¹ |
| Benzofuran-based chalcone 4g | VEGFR-2 | HeLa (Cervical) | 5.61 µmol L⁻¹ |
| Benzofuran-based chalcone 4n | VEGFR-2 | HeLa (Cervical) | 3.18 µmol L⁻¹ |
| Ailanthoidol (Natural Benzofuran) | - | Huh7 (HCC) | 22 µM (48h) |
| Benzofuranyl thiosemicarbazone 8 | PI3K / VEGFR-2 | HePG2 (HCC) | 9.73 µM |
| Benzofuranyl thiosemicarbazone 8 | PI3K | - | 2.21 nM |
| Benzofuranyl thiosemicarbazone 8 | VEGFR-2 | - | 68 nM |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative analysis are provided below.
Pin1 Inhibition Assay (Chymotrypsin-Coupled PPIase Assay)
This assay spectrophotometrically measures the ability of a compound to inhibit the catalytic activity of Pin1.
Materials:
-
Recombinant GST-Pin1 protein
-
Substrate peptide: Suc-Ala-pSer-Pro-Phe-pNA
-
Assay buffer: 35 mM HEPES (pH 7.8), 0.2 mM DTT, and 0.1 mg/mL BSA
-
Chymotrypsin
-
Test compounds (e.g., this compound)
-
Microplate reader
Procedure:
-
Pre-incubate varying concentrations of the test compound with GST-Pin1 in the assay buffer for a specified time (e.g., 30 minutes to 12 hours) at 4°C.
-
Initiate the reaction by adding chymotrypsin and the substrate peptide to the pre-incubated mixture.
-
The substrate peptide exists in both cis and trans conformations. Pin1 catalyzes the conversion from cis to trans.
-
Chymotrypsin can only cleave the trans isomer of the peptide, releasing p-nitroaniline (pNA).
-
Monitor the increase in absorbance at 390 nm, which corresponds to the release of pNA.
-
The rate of pNA production is proportional to the Pin1 activity.
-
Calculate the inhibitory activity of the test compound by comparing the reaction rates in the presence and absence of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Materials:
-
96-well cell culture plates
-
Cancer cell lines (e.g., HCC cell lines)
-
Complete cell culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.[7][8][9][10]
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[7][8][9][10]
-
Carefully remove the culture medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell proliferation, by plotting cell viability against the logarithm of the compound concentration.
XPO5 Localization Assay (Immunofluorescence)
This assay is used to visualize the subcellular localization of the XPO5 protein.
Materials:
-
Cells grown on coverslips in a multi-well plate
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against XPO5
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on sterile coverslips placed in the wells of a cell culture plate and allow them to adhere.
-
Treat the cells with the test compound (e.g., this compound) or a vehicle control for the desired time.
-
Wash the cells with PBS.
-
Fix the cells with the fixation solution for 10-15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with the permeabilization buffer for 10 minutes.
-
Wash the cells with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes.
-
Incubate the cells with the primary anti-XPO5 antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5-10 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using the mounting medium.
-
Visualize the subcellular localization of XPO5 using a fluorescence microscope. The cytoplasm-to-nucleus fluorescence intensity ratio can be quantified to assess changes in XPO5 localization.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathway affected by this compound and a general workflow for the evaluation of benzofuran derivatives.
Caption: Signaling pathway of this compound in hepatocellular carcinoma.
Caption: General experimental workflow for benzofuran derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. 細胞計数・セルヘルス分析 [sigmaaldrich.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. researchhub.com [researchhub.com]
Independent Verification of TAB29 IC50 Value for Pin1: A Comparative Guide
In the landscape of cancer therapeutics, the peptidyl-prolyl cis-trans isomerase Pin1 has emerged as a critical target. Its inhibition can disrupt oncogenic pathways, making the development of potent and specific Pin1 inhibitors a key area of research. This guide provides an objective comparison of the reported IC50 value of the Pin1 inhibitor TAB29 with other known inhibitors, supported by experimental data and detailed methodologies.
Comparative Analysis of Pin1 Inhibitor Potency
The inhibitory potential of a compound is quantified by its half-maximal inhibitory concentration (IC50), representing the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a higher potency of the inhibitor.
A review of the available literature indicates that this compound is a potent inhibitor of Pin1 with a reported IC50 value of 874 nM.[1] This value was determined in a study by Fan X, et al. (2019) and is, to date, the primary reported value for this compound. Independent verification of this IC50 value in separate studies has not been identified in the current literature search.
For comparative purposes, the IC50 values of several other notable Pin1 inhibitors are presented in the table below.
| Compound | Reported IC50 (nM) | Source |
| This compound | 874 | Fan X, et al. Bioorg Med Chem. 2019.[1] |
| PIN1 degrader-1 | 21.5 | MedchemExpress |
| BJP-06–005-3 | 48 | Nat Chem Biol. 2021. |
| Compound C10 | 150 | J Med Chem. 2024.[2] |
| KPT-6566 | 640 | MedchemExpress[2] |
| D-peptide | ~3000 | ACS Omega. 2022.[3] |
| VS1 | 6400 | J Enzyme Inhib Med Chem. 2022. |
| VS2 | 29300 | J Enzyme Inhib Med Chem. 2022. |
This table highlights the relative potency of this compound in comparison to a range of other Pin1 inhibitors, from highly potent compounds like PIN1 degrader-1 to those with lower micromolar activity.
Experimental Protocols for IC50 Determination
The determination of an inhibitor's IC50 value is crucial for its characterization. Several robust assays are commonly employed to measure the enzymatic activity of Pin1 and the inhibitory effect of various compounds.
Chymotrypsin-Coupled PPIase Assay
A widely used method is the chymotrypsin-coupled peptidyl-prolyl isomerase (PPIase) assay. This spectrophotometric assay indirectly measures the cis-trans isomerization activity of Pin1.
Principle: Pin1 isomerizes a specific peptide substrate, converting it from the cis to the trans isomer. The trans isomer is then susceptible to cleavage by chymotrypsin, which releases a chromogenic molecule (e.g., p-nitroaniline), leading to an increase in absorbance that can be measured over time. The rate of this reaction is proportional to Pin1 activity. When an inhibitor is present, the rate of isomerization decreases, resulting in a lower rate of color development.
Generalized Protocol:
-
Reaction Mixture Preparation: A reaction buffer containing HEPES, DTT, and BSA is prepared.
-
Inhibitor Incubation: Recombinant Pin1 (often GST-tagged) is pre-incubated with varying concentrations of the test inhibitor for a defined period at a specific temperature (e.g., 4°C for 12 hours).
-
Assay Initiation: The reaction is initiated by adding the peptide substrate (e.g., Suc-Ala-pSer-Pro-Phe-pNA) and chymotrypsin to the Pin1-inhibitor mixture.
-
Data Acquisition: The change in absorbance is monitored continuously using a spectrophotometer at a specific wavelength.
-
IC50 Calculation: The initial reaction rates are plotted against the inhibitor concentrations, and the data is fitted to a dose-response curve to determine the IC50 value.
Caption: Workflow for IC50 determination using the chymotrypsin-coupled PPIase assay.
Fluorescence Polarization (FP) Assay
Another common method for assessing inhibitor binding to Pin1 is the fluorescence polarization (FP) assay. This technique measures the change in the polarization of fluorescent light emitted from a labeled probe.
Principle: A small, fluorescently labeled peptide that binds to Pin1 (the probe) will tumble rapidly in solution, resulting in low fluorescence polarization. When the probe is bound to the much larger Pin1 protein, its tumbling is restricted, leading to a high fluorescence polarization signal. An inhibitor will compete with the probe for binding to Pin1. As the inhibitor concentration increases, more probe is displaced from Pin1, causing a decrease in the fluorescence polarization signal.
Generalized Protocol:
-
Reagent Preparation: Prepare assay buffer, a fluorescently labeled peptide probe, and serial dilutions of the test inhibitor.
-
Reaction Setup: In a microplate, combine the Pin1 enzyme, the fluorescent probe, and varying concentrations of the inhibitor.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with the appropriate filters.
-
IC50 Calculation: Plot the fluorescence polarization values against the inhibitor concentrations and fit the data to a competitive binding model to determine the IC50.
Logical Comparison of Pin1 Inhibitors
The selection of a Pin1 inhibitor for further research and development depends on a variety of factors, with potency (IC50) being a primary consideration. The following diagram illustrates the logical flow for comparing this compound to other Pin1 inhibitors based on their IC50 values.
Caption: Logical flow for comparing the potency of this compound with other Pin1 inhibitors.
References
- 1. Recent advances of Pin1 inhibitors as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Re-Evaluating PIN1 as a Therapeutic Target in Oncology Using Neutral Inhibitors and PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Translational Potential of TAB29 in Preclinical Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The peptidyl-prolyl isomerase Pin1 is a critical regulator of oncogenic signaling pathways, making it an attractive target for cancer therapy. Overexpression of Pin1 is common in many human cancers and is often associated with poor prognosis. Consequently, the development of small molecule inhibitors of Pin1 is an active area of research. This guide provides a comparative assessment of the preclinical data for the Pin1 inhibitor TAB29 and other notable inhibitors of the same target, offering insights into their translational potential.
Executive Summary
While this compound has been identified as a potent in vitro inhibitor of Pin1 with activity in hepatocellular carcinoma (HCC) cell lines, a comprehensive assessment of its translational potential is currently limited by the lack of publicly available in vivo efficacy, pharmacokinetic (PK), and toxicology data. This guide presents the available data for this compound alongside a comparative analysis of more extensively studied Pin1 inhibitors—KPT-6566, Juglone, All-Trans Retinoic Acid (ATRA), and API-1—to provide a framework for evaluating the preclinical promise of molecules in this class.
This compound: In Vitro Profile
This compound, chemically identified as 4,6-bis(benzyloxy)-3-phenylbenzofuran, is a non-small molecule inhibitor of Pin1.[1] It targets the PPIase catalytic domain of Pin1.[1]
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Assay | Reference |
| IC50 | 874 nM | Pin1 PPIase activity assay | [1] |
| Cellular Activity | Suppression of cell proliferation | Hepatocellular Carcinoma (HCC) cells | [1] |
The primary mechanism of action for this compound in HCC cells is reported to be the upregulation of microRNA (miRNA) biogenesis by maintaining the active conformation of exportin-5 (XPO5), a key protein in miRNA transport.[1]
Comparative Analysis of Preclinical Pin1 Inhibitors
To contextualize the potential of this compound, this section details the preclinical data of four other Pin1 inhibitors.
Table 2: Comparative In Vitro and In Vivo Efficacy of Pin1 Inhibitors
| Compound | In Vitro Potency (IC50/Ki) | In Vivo Model | Dosing Regimen | Key In Vivo Findings | Reference(s) |
| This compound | IC50: 874 nM | Not Publicly Available | Not Publicly Available | Not Publicly Available | [1] |
| KPT-6566 | IC50: 640 nM, Ki: 625.2 nM | Breast cancer lung metastasis mouse model | 5 mg/kg, i.p., daily for 26 days | Decreased lung metastasis | |
| Juglone | Not specified in reviewed sources | LNCaP prostate cancer xenograft | 40 µ g/mouse , i.p., weekly for 4 weeks | Almost complete inhibition of tumor growth | |
| ATRA | Ki: 0.82 µM | Triple-negative breast cancer xenograft | 12.5 mg/kg, i.p., 3 times/week for 8 weeks | Inhibition of tumor growth | |
| API-1 | IC50: 72.3 nM | Hepatocellular carcinoma xenograft | Not specified in reviewed sources | Suppression of tumor growth |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments used to evaluate Pin1 inhibitors.
Pin1 PPIase Inhibition Assay (Fluorescence Polarization-Based)
This assay quantitatively measures the ability of a compound to inhibit the enzymatic activity of Pin1.
-
Reagents : Recombinant human Pin1 protein, a fluorescently labeled phosphopeptide substrate (e.g., FITC-Ac-Phe-Phe-pSer-Pro-Arg-NH2), and assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM DTT, 0.01% Brij-35, pH 7.5).
-
Procedure :
-
A dilution series of the test compound (e.g., this compound) is prepared in the assay buffer.
-
Pin1 enzyme and the fluorescently labeled substrate are added to the wells of a microplate.
-
The test compound dilutions are added to the respective wells.
-
The reaction is incubated at room temperature to allow for enzymatic activity.
-
The fluorescence polarization is measured using a suitable plate reader.
-
-
Data Analysis : The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Xenograft Study
This experiment assesses the in vivo anti-tumor efficacy of a Pin1 inhibitor.
-
Animal Model : Immunocompromised mice (e.g., BALB/c nude mice) are used.
-
Cell Implantation : A suspension of human cancer cells (e.g., MDA-MB-231 for breast cancer) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Treatment :
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into vehicle control and treatment groups.
-
The test compound (e.g., ATRA) or vehicle is administered according to a predetermined dosing schedule (e.g., intraperitoneal injection).
-
-
Efficacy Assessment :
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised and weighed.
-
-
Data Analysis : Tumor growth curves are plotted for each group, and statistical analysis is performed to determine the significance of tumor growth inhibition.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs can aid in their understanding.
Caption: The Pin1 signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for the preclinical assessment of Pin1 inhibitors.
Conclusion
This compound shows promise as a Pin1 inhibitor based on its in vitro potency and its described mechanism of action in suppressing HCC cell proliferation. However, to robustly assess its translational potential, further preclinical studies are essential to generate in vivo efficacy, pharmacokinetic, and toxicology data. The comparative data provided for other Pin1 inhibitors, such as KPT-6566 and ATRA, underscore the type of comprehensive preclinical dataset that is necessary to build a strong case for advancing a compound toward clinical development. As more data on this compound becomes available, a more direct and thorough comparison will be possible.
References
A review of published data on the efficacy and safety of TAB29.
A comprehensive review of publicly available scientific literature and clinical trial data reveals no specific therapeutic agent or investigational drug designated as "TAB29." Searches across major medical and scientific databases, clinical trial registries, and regulatory agency websites did not yield any information corresponding to a compound with this identifier.
The search results included references to clinical trials for other compounds, such as "TAB08" in a dose-escalation study for advanced solid neoplasms[1], and general discussions on the efficacy and safety of drugs in various therapeutic areas. However, no specific data on the efficacy, safety, mechanism of action, or experimental protocols for a substance named "this compound" could be located.
It is possible that "this compound" is an internal project code, a preclinical compound not yet in the public domain, or a misnomer. Without any published data, it is not possible to provide a comparative analysis of its performance against other alternatives, detail its experimental protocols, or visualize its signaling pathways as requested.
Therefore, the subsequent sections of this guide, which would typically include detailed data tables, experimental methodologies, and pathway diagrams, cannot be generated. Further investigation would require a correct and publicly disclosed identifier for the compound of interest.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Laboratory Reagent TAB29
Disclaimer: No specific public data was found for a substance designated "TAB29." The following procedures are based on established best practices for the disposal of general laboratory chemicals. Researchers, scientists, and drug development professionals must consult their institution's specific safety data sheets (SDS) and waste management protocols. The guidance provided here is intended to supplement, not replace, institutional and regulatory requirements.
Immediate Safety and Logistical Information
Proper disposal of laboratory reagents is critical for ensuring personnel safety and environmental protection. The following steps provide a systematic approach to managing waste generated from the use of a substance referred to as this compound. This process begins with waste identification and characterization, followed by segregation, and culminates in appropriate disposal according to the waste's properties.
Step 1: Waste Characterization and Identification
Before disposal, it is imperative to determine the nature of the this compound waste. This involves identifying whether it is hazardous or non-hazardous.
-
Hazardous Waste: A chemical waste is considered hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[1] Consult the Safety Data Sheet (SDS) for this compound to determine its specific hazards. If an SDS is unavailable, the waste should be treated as hazardous until proven otherwise.
-
Non-Hazardous Waste: If it can be definitively established that this compound waste is non-hazardous, it may be eligible for more conventional disposal methods. However, this must be done with certainty to avoid regulatory violations and environmental harm.
Step 2: Segregation of Waste Streams
Proper segregation is crucial to prevent dangerous chemical reactions and to ensure cost-effective and compliant disposal.
-
Solid vs. Liquid Waste: Separate solid waste contaminated with this compound (e.g., gloves, paper towels, contaminated labware) from liquid this compound waste.[1]
-
Halogenated vs. Non-Halogenated Solvents: If this compound is a solvent or is mixed with solvents, segregate halogenated solvents (e.g., methylene chloride, chloroform) from non-halogenated ones.[1]
-
Incompatible Chemicals: Never mix incompatible wastes.[2][3] Store different categories of chemical waste in separate, clearly labeled containers.
Step 3: Container Management and Labeling
All waste containers must be managed to ensure safety and compliance.
-
Container Compatibility: Use containers that are compatible with the chemical properties of this compound waste (e.g., do not store acidic waste in metal containers).[1]
-
Labeling: All waste containers must be clearly labeled with their contents.[1] The label should include the chemical name(s) and the words "Hazardous Waste" if applicable.
-
Closure: Keep waste containers closed at all times, except when adding waste.[1][2]
-
Secondary Containment: Use secondary containment for all liquid hazardous wastes to prevent spills.[2]
Experimental Protocols for Waste Neutralization
Note: These are general protocols and may not be suitable for all substances. Always perform a small-scale test before neutralizing larger quantities. Neutralization should only be performed by trained personnel in a well-ventilated area, such as a fume hood.
Acid-Base Neutralization Protocol
This protocol is applicable for acidic or basic waste streams that do not contain other hazardous components like heavy metals.
-
Dilution: For concentrated acids or bases (quantities of 25 mL or less), dilute them to a ratio of at least 10 parts water to 1 part acid/base before neutralization.[4]
-
Neutralization:
-
For Acidic Waste: Slowly add a suitable inorganic base (e.g., sodium bicarbonate, sodium hydroxide) to the diluted acid solution while stirring continuously in a large, appropriate container.[4]
-
For Basic Waste: Slowly add a suitable inorganic acid (e.g., hydrochloric acid, sulfuric acid) to the diluted basic solution while stirring in a large vessel.[4]
-
-
Monitoring: Monitor the pH of the solution throughout the neutralization process.
-
Completion: The neutralization is complete when the pH is between 5 and 9.[4]
-
Cooling: Allow the solution to cool to room temperature, as neutralization reactions can generate heat.[4]
-
Disposal: Once neutralized and cooled, the solution may be eligible for sewer disposal, flushed with at least 20 parts water.[4] Always check local regulations for sewer disposal limits.
Quantitative Data for Waste Disposal
The following table provides example quantitative limits that are often relevant for laboratory waste disposal. The specific values for this compound would need to be determined from its SDS or analytical testing.
| Parameter | Guideline/Limit | Citation |
| pH for Sewer Disposal | 5.0 - 9.0 | [4] |
| Flash Point (Ignitable) | < 60°C (140°F) | [1] |
| Maximum Container Size | 55 gallons for potentially hazardous waste, 1 quart for acutely hazardous waste (accumulation limits before requiring pickup) | [1] |
| Sewer Discharge Volume | Limited to 5 gallons of liquid chemical per discharge | [4] |
Disposal Decision Pathway
The following diagram illustrates the logical workflow for determining the proper disposal route for this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. geo.utexas.edu [geo.utexas.edu]
- 2. policies.dartmouth.edu [policies.dartmouth.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Navigating the Safe Handling of C.I. Pigment Violet 29: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling C.I. Pigment Violet 29 (PV29), a chemical that has been identified by the Environmental Protection Agency (EPA) as presenting a risk of lung toxicity.[1] Adherence to proper personal protective equipment (PPE) protocols and disposal methods is critical to mitigate potential health risks.
Personal Protective Equipment (PPE) for C.I. Pigment Violet 29
The primary route of exposure to C.I. Pigment Violet 29 that poses a health risk is the inhalation of its dry powder form.[1] Therefore, a comprehensive PPE strategy is essential to minimize contact and inhalation. The following table summarizes the recommended PPE for handling this substance.
| PPE Category | Item | Specifications and Use |
| Respiratory Protection | NIOSH-approved respirator | Essential when handling PV29 in its dry powder form to prevent inhalation of airborne particles. The specific type of respirator should be selected based on a thorough risk assessment of the workplace.[1] |
| Hand Protection | Chemical-resistant gloves | To be worn to prevent skin contact. The choice of glove material should be based on the specific solvents or media in which the pigment is being used. |
| Eye Protection | Safety glasses with side shields or goggles | Required to protect against splashes or airborne particles entering the eyes.[2][3] |
| Body Protection | Laboratory coat or disposable coveralls | To prevent contamination of personal clothing. In situations with a higher risk of dust generation, disposable coveralls may be necessary.[2][4] |
| Foot Protection | Closed-toe shoes | Standard laboratory practice to protect feet from spills and falling objects.[2] |
Experimental Workflow for Safe Handling and Disposal
A systematic approach to handling and disposing of C.I. Pigment Violet 29 is crucial for maintaining a safe laboratory environment. The following workflow diagram outlines the key steps, from preparation to final disposal.
Caption: This diagram outlines the procedural steps for safely handling and disposing of C.I. Pigment Violet 29.
Detailed Protocols
1. Preparation:
-
Donning PPE: Before handling C.I. Pigment Violet 29, all personnel must put on the required PPE as detailed in the table above.
-
Designated Work Area: All work with the dry powder form of the pigment should be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any airborne particles.
-
Weighing: Weighing of the dry pigment should be performed within a ventilated enclosure to minimize the risk of inhalation.
2. Handling:
-
Experimental Procedures: When incorporated into paints, coatings, or other materials where it is no longer in a dry powder form, the risk of lung toxicity is significantly reduced.[1] However, standard safe laboratory practices should always be followed.
-
Cleaning: After handling, the work area and any equipment used should be thoroughly cleaned to prevent cross-contamination and unintentional exposure. Wet cleaning methods are preferred over dry sweeping to avoid generating dust.
3. Disposal:
-
Waste Collection: All contaminated materials, including used PPE, kimwipes, and any spilled pigment, should be collected in a clearly labeled, sealed waste container.
-
Doffing PPE: PPE should be removed in a manner that avoids self-contamination. Gloves should be removed last and hands should be washed thoroughly with soap and water immediately after.
-
Final Disposal: All waste containing C.I. Pigment Violet 29 must be disposed of in accordance with institutional and local regulations for chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[5]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
